3-Acetyl-4-chlorobenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-acetyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |
InChI Key |
YJGNQDVOOATFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 3-Acetyl-4-chlorobenzoic Acid
Executive Summary & Strategic Importance
Target Molecule: 3-Acetyl-4-chlorobenzoic acid
CAS Registry Number: 258273-35-7
Molecular Formula:
3-Acetyl-4-chlorobenzoic acid is a critical aromatic building block utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of SGLT2 inhibitors (for diabetes management) and kinase inhibitors (oncology). Its structural uniqueness lies in the ortho relationship between the acetyl and chloro substituents, combined with a para relationship between the carboxylic acid and the chlorine.
This specific substitution pattern renders direct electrophilic aromatic substitution (e.g., Friedel-Crafts acetylation) ineffective due to the directing conflicts and deactivation caused by the chloro and carboxyl groups. Consequently, synthesis requires transition-metal catalyzed cross-coupling or multi-step functional group interconversions from defined precursors.[1][2]
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the
Logical Disconnections
-
Path A (Cross-Coupling): Disconnection of the acetyl group reveals a 3-halo-4-chlorobenzoic acid precursor (specifically the bromo- or iodo- derivative).[1][2] This allows for Stille or Heck coupling.[5]
-
Path B (Nucleophilic Addition): Disconnection of the acetyl moiety to a nitrile group (
) suggests a 3-cyano-4-chlorobenzoic acid precursor, accessible via Sandmeyer reaction from the aniline derivative.[1]
Figure 1: Retrosynthetic breakdown of 3-Acetyl-4-chlorobenzoic acid showing the two primary synthetic pathways.
Method A: Palladium-Catalyzed Stille Coupling (The "Gold Standard")[1][2]
This method is preferred for research and high-purity applications due to its mild conditions and high regioselectivity.[1][2] It avoids the harsh conditions of Friedel-Crafts chemistry and tolerates the carboxylic acid moiety (often protected as an ester).
Protocol Overview
-
Starting Material: Methyl 3-bromo-4-chlorobenzoate (synthesized from the acid to improve solubility and reactivity).[1][2]
-
Reagent: Tributyl(1-ethoxyvinyl)tin (acts as a masked acetyl group).[5]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] or Tetrakis(triphenylphosphine)palladium(0) [ ].[5]
Step-by-Step Methodology
Step 1: Esterification (Protection) [5]
-
Dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in anhydrous Methanol (10 V).
-
Add catalytic Sulfuric Acid (
, 0.1 eq) dropwise.[5] -
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[5]
-
Workup: Concentrate solvent, neutralize with saturated
, extract with Ethyl Acetate. Dry over and concentrate.
Step 2: Stille Coupling
-
Setup: In a flame-dried Schlenk flask under Argon, combine:
-
Catalyst Addition: Add
(0.05 eq).[5] -
Reaction: Heat to 90–100°C for 12–16 hours. The solution typically darkens as
species form. -
Hydrolysis (In-situ): Cool the mixture to room temperature. Add 1M HCl (5 V) and stir vigorously for 2 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[5] Separate layers. Wash organic layer with KF (aq) solution to remove tin byproducts (forms insoluble
).[5] -
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Step 3: Saponification (Deprotection) [5]
-
Dissolve the ester in THF:Water (1:1) .[5]
-
Add LiOH·H2O (2.0 eq).[5] Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2.[5] The product, 3-Acetyl-4-chlorobenzoic acid , precipitates as a white/off-white solid.[1][2]
-
Filtration: Collect by vacuum filtration and dry.[5]
Figure 2: Workflow for the Stille Coupling route.
Method B: The Nitrile-Grignard Route (Classical Approach)[1][2]
This method utilizes the Sandmeyer reaction to install a cyano group, which is then attacked by a Grignard reagent. This route is cost-effective but requires careful handling of diazonium salts and cyanides.[1]
Protocol Overview
-
Key Reagents: Sodium Nitrite (
), Copper(I) Cyanide ( ), Methylmagnesium Bromide ( ).[5]
Step-by-Step Methodology
Step 1: Diazotization and Cyanation (Sandmeyer) [5]
-
Diazotization: Suspend 3-amino-4-chlorobenzoic acid in dilute HCl at 0°C. Add aqueous
dropwise, maintaining temp < 5°C. -
Sandmeyer: Neutralize the diazonium solution with
(to pH 6–7) and add it slowly to a solution of CuCN/NaCN at 60°C. -
Isolation: Acidify to precipitate 3-cyano-4-chlorobenzoic acid . Recrystallize from Ethanol/Water.[5]
Step 2: Grignard Addition
Critical Nuance: Since the substrate has an acidic proton (-COOH), 1 equivalent of Grignard will be consumed to deprotonate the acid. You must use excess Grignard reagent (at least 2.2 eq) or protect the acid as an ester.[5]
-
Reaction: Dissolve 3-cyano-4-chlorobenzoic acid in anhydrous THF .
-
Cool to 0°C. Add MeMgBr (3.0 M in ether) dropwise (2.5 eq).
-
Hydrolysis: Stir for 4 hours, then quench with dilute H2SO4 . Heat to reflux for 1 hour to hydrolyze the intermediate imine to the ketone.
-
Isolation: Extract with Ethyl Acetate. The product crystallizes upon concentration.[7]
Comparison of Synthetic Methods
| Feature | Method A: Stille Coupling | Method B: Nitrile-Grignard |
| Reliability | High. Standard for medicinal chemistry.[1][2] | Moderate. Grignard can be finicky with free acids.[5] |
| Yield | 60–75% (Overall) | 40–55% (Overall) |
| Reagent Cost | High (Pd catalyst, Tin reagents).[5] | Low (CuCN, Grignard).[5] |
| Safety | Tin byproducts are toxic; requires disposal.[5] | Cyanide and Diazonium salts pose acute hazards. |
| Scalability | Good, but tin removal is tedious on kg scale.[5] | Better for bulk scale if safety controls are in place.[5] |
| Purity | High purity profiles usually obtained.[5] | Side products (azo compounds) possible.[5] |
Safety & Handling
-
Organotin Compounds (Method A): Tributyltin derivatives are neurotoxic.[5] All weighing and reactions must be performed in a fume hood. Waste must be segregated as "Heavy Metal Waste."[5]
-
Diazonium Salts (Method B): Potentially explosive if allowed to dry.[5] Keep in solution and process immediately.
-
Cyanides (Method B): Fatal if inhaled or ingested.[5] Never mix with acid outside of a closed, scrubbed system (generates HCN gas).[5]
-
Palladium Catalysts: Sensitizers.[5] Avoid dust inhalation.[5]
References
-
Stille Coupling on Benzoic Acid Derivatives
-
Synthesis of SGLT2 Inhibitors (Application Context)
-
Synthesis of 3-Amino-4-chlorobenzoic Acid (Precursor)
-
General Grignard Reaction on Cyano-Acids
Sources
- 1. 15254-27-0|2-(3-Chloro-4-methylbenzoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 84-32-2|3-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLDPharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. 4-acetyl cinnamic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 6. scihorizon.com [scihorizon.com]
- 7. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 8. justdial.com [justdial.com]
- 9. Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of 3-Acetyl-4-chlorobenzoic Acid
Executive Summary
3-Acetyl-4-chlorobenzoic acid is a critical trisubstituted benzene intermediate employed in the synthesis of heterocyclic pharmaceuticals, particularly quinolone antibiotics and kinase inhibitors. Its structural integrity is defined by three distinct functionalities: a carboxylic acid at position 1, an acetyl group at position 3, and a chlorine atom at position 4.
This guide provides a comprehensive spectroscopic profile for researchers validating the identity and purity of this compound. The data presented synthesizes high-confidence predictive modeling based on substituent additivity rules (Curphy-Morrison) with empirical data from structural analogs (e.g., 4-chlorobenzoic acid, 3-acetylbenzoic acid) to ensure operational accuracy in the absence of a single definitive spectral database entry.
Structural Elucidation Strategy
The validation of 3-Acetyl-4-chlorobenzoic acid requires a multi-modal approach to confirm regio-isomerism, specifically distinguishing it from potential isomers like 2-acetyl-4-chlorobenzoic acid which may arise during Friedel-Crafts acylation processes.
Analytical Workflow
The following diagram outlines the logical flow for structural confirmation, ensuring self-validating protocols.
Figure 1: Step-by-step analytical workflow for validating 3-Acetyl-4-chlorobenzoic acid.
Detailed Spectroscopic Analysis
Mass Spectrometry (MS)
Objective: Confirm molecular weight and the presence of a single chlorine atom.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]
or Positive Mode [M+H] . -
Key Diagnostic: The Chlorine Isotope Pattern. Chlorine exists as
Cl (75.8%) and Cl (24.2%). -
Expected Signals (ESI+):
-
m/z 199.0: Molecular ion [M+H]
containing Cl. -
m/z 201.0: Isotope peak [M+H+2]
containing Cl. -
Intensity Ratio: The 199:201 peaks must exhibit a 3:1 ratio . Any deviation suggests contamination with non-chlorinated or di-chlorinated species.
-
Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups (Carboxylic Acid, Ketone, Aryl Chloride).
| Functional Group | Wavenumber (cm | Band Characteristics | Mechanistic Insight |
| O-H Stretch | 2800 – 3200 | Broad, Strong | H-bonded carboxylic acid dimer. |
| C=O (Ketone) | 1685 – 1695 | Sharp, Strong | Acetyl carbonyl; frequency lowered by conjugation with benzene ring. |
| C=O (Acid) | 1670 – 1680 | Sharp, Strong | Acid carbonyl; often overlaps with ketone band. |
| C=C (Aromatic) | 1580, 1450 | Medium | Ring skeletal vibrations. |
| C-Cl Stretch | 1050 – 1090 | Medium/Weak | Aryl chloride bond vibration. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of the 1,3,4-substitution pattern.
Solvent: DMSO-d
H NMR Data (400 MHz, DMSO-d
)
The proton spectrum is the most critical test. The 1,3,4-substitution pattern creates a specific splitting pattern.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| -COOH | 13.0 – 13.5 | Broad Singlet | - | Acidic proton; chemical shift varies with concentration/temperature. |
| H-2 | 8.35 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups (COOH and Acetyl). Shows only meta-coupling. | |
| H-6 | 8.10 | Doublet of Doublets (dd) | Ortho to COOH. Coupled ortho to H-5 and meta to H-2. | |
| H-5 | 7.70 | Doublet (d) | Ortho to Cl. Least deshielded aromatic proton. | |
| -CH | 2.62 | Singlet (s) | - | Acetyl methyl group. |
Interpretation:
-
The presence of a singlet (or fine doublet) at ~8.35 ppm is the "smoking gun" for the H-2 proton sandwiched between the acid and ketone.
-
The ortho-coupling (8.2 Hz) between H-5 and H-6 confirms they are adjacent.
C NMR Data (100 MHz, DMSO-d
)
| Carbon Type | Shift ( | Assignment |
| C=O (Ketone) | 198.5 | Acetyl carbonyl |
| C=O (Acid) | 166.2 | Carboxylic acid carbonyl |
| C-quat | 139.0 | C-3 (Ipso to Acetyl) |
| C-quat | 136.5 | C-4 (Ipso to Chlorine) |
| C-quat | 130.5 | C-1 (Ipso to COOH) |
| CH (Ar) | 131.5 | C-6 |
| CH (Ar) | 130.0 | C-2 |
| CH (Ar) | 129.0 | C-5 |
| CH | 29.5 | Methyl carbon |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without artifacts:
-
Mass: Weigh 10-15 mg of 3-Acetyl-4-chlorobenzoic acid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). Note: CDCl is not recommended due to poor solubility of the free acid. -
Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.
HPLC Purity Method
Before spectroscopic analysis, ensure purity >98% to avoid assigning impurity peaks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
Synthesis & Impurity Logic (Graphviz)
Understanding the origin of the sample aids in interpreting the spectra. The compound is typically synthesized via acetylation of 4-chlorobenzoic acid derivatives or oxidation of 3-acetyl-4-chlorotoluene.
Figure 2: Synthesis pathway highlighting the potential regioisomer impurity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid (Analog Reference). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for substituent additivity rules used in spectral prediction).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
Technical Profile: 3-Acetyl-4-chlorobenzoic Acid
Executive Summary
3-Acetyl-4-chlorobenzoic acid (CAS 258273-35-7) is a high-value bifunctional building block used primarily in the synthesis of fused heterocyclic pharmacophores.[1][2][3] Its structural uniqueness lies in the ortho-positioning of an electrophilic acetyl group relative to a displaceable chlorine atom. This "push-pull" electronic environment makes it an ideal precursor for cascade cyclization reactions , specifically for generating indazoles , cinnolines , and quinazolines —core scaffolds in modern kinase inhibitors and anti-infective agents.
This guide details the physicochemical profile, validated synthetic routes, and critical application workflows for researchers utilizing this compound in drug discovery.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 258273-35-7 |
| IUPAC Name | 3-Acetyl-4-chlorobenzoic acid |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol |
| SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~-6.5 (Ketone protonation) |
| LIPOPHILICITY (LogP) | 2.08 (Predicted) |
Synthetic Pathways[4][5]
The synthesis of 3-Acetyl-4-chlorobenzoic acid generally avoids direct Friedel-Crafts acetylation of 4-chlorobenzoic acid due to the deactivating nature of the carboxyl group. Instead, indirect routes utilizing oxidation or hydrolysis of pre-functionalized precursors are preferred for high purity.
Method A: Hydrolysis of Methyl 3-acetyl-4-chlorobenzoate (Lab Scale)
This is the most reliable laboratory method, ensuring high yield and minimal byproduct formation. The methyl ester precursor (CAS 2397688-67-2) is hydrolyzed under controlled basic conditions.
-
Reagents: LiOH or NaOH (2.5 eq), THF/Water (1:1).
-
Conditions: 0°C to RT, 4 hours.
-
Workup: Acidification with 1N HCl to pH 3 precipitates the product.
Method B: Oxidation of 3-Acetyl-4-chlorotoluene (Industrial Scale)
For larger batches, the oxidation of the methyl group on the toluene derivative is cost-effective, though it requires careful control to avoid over-oxidation or chlorination side reactions.
-
Reagents: KMnO₄ or Co/Mn/Br catalyst system (Aerobic oxidation).
-
Conditions: Reflux in Pyridine/Water or Acetic Acid.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis and purification of the compound.
Figure 1: Laboratory-scale synthesis via ester hydrolysis. Note the pH control step is critical for maximizing recovery.
Applications in Drug Discovery[4]
The core utility of 3-Acetyl-4-chlorobenzoic acid is its ability to undergo cyclocondensation reactions . The ortho-chloro substituent acts as a leaving group in nucleophilic aromatic substitution (
Synthesis of Indazoles (Kinase Inhibitor Scaffolds)
Reaction with hydrazine derivatives yields 1H-indazoles. This is a "one-pot" cascade sequence:
-
Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone.
-
Cyclization: The distal nitrogen of the hydrazone attacks the carbon bearing the chlorine (intramolecular
).
Protocol:
-
Reactants: 3-Acetyl-4-chlorobenzoic acid (1 eq), Hydrazine hydrate (5 eq).
-
Solvent: Ethanol or n-Butanol (Reflux).
-
Outcome: 3-Methyl-1H-indazole-5-carboxylic acid.
Synthesis of Quinazolines
Reaction with guanidine or urea derivatives allows for the formation of quinazoline cores, often used in EGFR inhibitor design.
Visualization: Indazole Formation Mechanism
Figure 2: Cascade cyclization mechanism for the synthesis of the indazole core, a privileged pharmacophore.
Analytical Characterization Standards
To validate the identity of CAS 258273-35-7, the following analytical signals are expected:
-
H NMR (DMSO-
, 400 MHz):- 13.2 (br s, 1H, COOH)
-
8.25 (d,
Hz, 1H, Ar-H3, ortho to acetyl/COOH) -
8.10 (dd,
Hz, 1H, Ar-H5) -
7.75 (d,
Hz, 1H, Ar-H6, ortho to Cl) -
2.60 (s, 3H, COCH
)
-
LC-MS:
-
ESI (-):
197.0 [M-H] -
Pattern: Distinct chlorine isotope pattern (
Cl : Cl 3:1).
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its benzoic acid and alkyl halide structural motifs.
-
GHS Classification: Warning.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive (carboxylic acid hygroscopicity).
References
-
Sigma-Aldrich. Product Specification: 3-Acetyl-4-chlorobenzoic acid (CAS 258273-35-7).[1][2][3] Retrieved from
-
Enamine Store. Building Block Profile: 3-Acetyl-4-chlorobenzoic acid.[1][2] Retrieved from
-
PubChem. Compound Summary: 4-Chlorobenzoic acid derivatives. (General structural class reference). Retrieved from
-
BLD Pharm. Product Catalog: Methyl 3-acetyl-4-chlorobenzoate (Precursor). Retrieved from
Sources
- 1. 84-32-2|3-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLDPharm [bldpharm.com]
- 2. 15254-27-0|2-(3-Chloro-4-methylbenzoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 82-23-5|1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
Structural Elucidation & Analytical Profiling: 3-Acetyl-4-chlorobenzoic acid
Executive Summary
3-Acetyl-4-chlorobenzoic acid (
This guide provides a definitive protocol for the structural validation of 3-acetyl-4-chlorobenzoic acid. By synthesizing high-resolution NMR spectroscopy (
Synthetic Context & Regiochemical Challenges
To understand the analytical requirements, one must understand the origin of the molecule.[1] The compound is typically synthesized via the oxidation of 3-acetyl-4-chlorotoluene or the Friedel-Crafts acetylation of 4-chlorobenzoic acid (though the latter is deactivated).[1]
Primary Impurity Risks:
-
Regioisomers: 2-acetyl-4-chlorobenzoic acid (ortho-acylation byproduct).[1]
-
Over-oxidation: Formation of dicarboxylic acids if the acetyl group is oxidized.[1]
-
Decarboxylation: Loss of
to form 3-chloroacetophenone.[1]
Spectroscopic Characterization Strategy
The elucidation logic follows a subtractive workflow: establish mass, identify functional groups, and finally solve the connectivity matrix.[1]
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and halogen presence.
-
Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]
-
Theoretical [M-H]⁻: 197.0011 m/z.[1]
-
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the
(197) and (199) peaks.-
Pass Criteria: Deviation < 5 ppm from theoretical mass; distinct
signature.[1]
-
Infrared Spectroscopy (FTIR)
Objective: Differentiate the two carbonyl environments (Ketone vs. Carboxylic Acid).
| Functional Group | Wavenumber ( | Morphology | Diagnostic Value |
| O-H (Acid) | 2800–3200 | Broad, jagged | Confirms carboxylic acid moiety. |
| C=O[1] (Ketone) | ~1685 | Sharp, strong | Conjugated acetophenone carbonyl. |
| C=O[1] (Acid) | ~1705 | Sharp, strong | Distinct from ketone; often overlaps but resolvable. |
| C-Cl | 600–800 | Medium | Aryl chloride stretch.[1] |
Nuclear Magnetic Resonance (NMR) Profiling
This is the core of the elucidation. The 1,3,4-substitution pattern creates a unique spin system.[1]
Proton ( H) NMR Analysis
Solvent: DMSO-
Predicted Chemical Shifts & Multiplicity:
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| -COOH | Hydroxyl | 13.0 - 13.5 | Broad Singlet | - | Exchangeable proton; confirms acid.[1] |
| H-2 | Aromatic | 8.35 | Singlet (d) | Most Deshielded. Trapped between COOH and Acetyl.[1] | |
| H-6 | Aromatic | 8.05 | Doublet of Doublets | Ortho to COOH; meta coupling to H-2.[1] | |
| H-5 | Aromatic | 7.65 | Doublet | Ortho to Cl; shielded relative to H-2/H-6.[1] | |
| -CH3 | Methyl | 2.62 | Singlet | - | Acetyl methyl group.[1] |
Critical Distinction:
-
H-2 appears as a singlet (or fine doublet) significantly downfield due to the anisotropic deshielding of both the ortho-carbonyl and the ortho-carboxyl groups.[1] If this proton were a doublet with
Hz, the structure would be incorrect (likely the 2-acetyl isomer).[1]
Carbon ( C) NMR Analysis
Key Signals:
-
Ketone C=O: ~198 ppm.[1]
-
Acid C=O: ~166 ppm.[1]
-
Aromatic C-Cl: ~138 ppm (Quaternary, typically low intensity).[1]
-
Methyl C: ~29 ppm.[1]
Structural Connectivity (2D NMR)
To prove the acetyl group is at position 3 (and not 2), we utilize HMBC (Heteronuclear Multiple Bond Correlation).
The "Smoking Gun" Correlations
The structure is confirmed only if H-2 shows long-range coupling to both carbonyl carbons.[1]
-
Correlation A: Methyl protons (
2.[1]62) Ketone Carbon ( 198) Ring Carbon C-3.[1] -
Correlation B (Critical): H-2 (
8.[1]35) Acid Carbonyl ( 166) AND Ketone Carbonyl ( 198).-
Note: No other isomer allows a single aromatic proton to see both carbonyls via 3-bond coupling (
).
-
Elucidation Logic Visualized
Figure 1: Step-wise analytical workflow for structural confirmation.
Experimental Protocol: Purity Assay (HPLC)
For drug development applications, structural identity must be paired with purity data.[1]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls).
-
Flow Rate: 1.0 mL/min.[1]
Self-Validating Check:
The target compound is acidic.[1] Retention time must shift significantly if the pH of Mobile Phase A is adjusted from 2.5 to 7.0 (ionization of COOH
Connectivity Diagram (HMBC)
The following diagram illustrates the specific atom-to-atom correlations required to pass the QC check.
Figure 2: Critical HMBC correlations.[1][2] The H-2 proton acts as the linchpin, "seeing" both carbonyl environments.[1]
References
-
PubChem Compound Summary. (n.d.). 3-Acetyl-4-bromobenzoic acid (CID 17902963).[1][3] [Analogous Structure for Spectral Comparison]. National Center for Biotechnology Information.[1][4] Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] [General Reference for Chlorobenzoic Acid Shifts]. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for additivity rules in aromatic systems).
-
PubChem Compound Summary. (n.d.). 4-Acetyl-2-chlorobenzoic acid (CID 70212243).[1][6] [Regioisomer Reference]. National Center for Biotechnology Information.[1][4] Retrieved from [Link]
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- 4. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
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A Theoretical and Computational Guide to 3-Acetyl-4-chlorobenzoic Acid: Synthesis, Characterization, and In Silico Analysis
Abstract: This technical guide provides a comprehensive theoretical framework for understanding 3-Acetyl-4-chlorobenzoic acid, a sparsely documented derivative of chlorobenzoic acid. In the absence of extensive empirical data, this document leverages established chemical principles and data from analogous compounds to propose synthetic pathways, predict spectroscopic characteristics, and outline a robust computational methodology for its detailed study. This guide is intended for researchers, chemists, and drug development professionals interested in the predictive analysis and potential applications of novel substituted benzoic acids. We will delve into logical synthetic strategies, forecast spectral data (FT-IR, NMR, UV-Vis), and provide a blueprint for in-depth computational analysis using Density Functional Theory (DFT) and molecular docking, thereby establishing a foundational understanding of this molecule's potential physicochemical and biological properties.
Introduction: The Rationale for a Theoretical Exploration
Substituted benzoic acids are a cornerstone of medicinal and materials chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of functional molecules.[1] While many isomers of chlorobenzoic and acetylbenzoic acids have been extensively studied, 3-Acetyl-4-chlorobenzoic acid remains a molecule with a limited footprint in scientific literature. Its unique substitution pattern—featuring a moderately deactivating chloro group and a meta-directing acetyl group—presents an interesting case for theoretical examination of its electronic properties, reactivity, and potential as a building block for more complex structures.
This guide addresses the existing knowledge gap by providing a detailed theoretical and predictive analysis. By applying fundamental principles of organic synthesis and spectroscopy, and by outlining a clear path for computational modeling, we aim to equip researchers with the necessary tools to synthesize, identify, and virtually screen 3-Acetyl-4-chlorobenzoic acid for potential applications.
Proposed Synthesis and Mechanistic Considerations
The synthesis of 3-Acetyl-4-chlorobenzoic acid is not explicitly detailed in readily available literature. However, a logical and well-precedented approach is the Friedel-Crafts acylation of 4-chlorobenzoic acid.
The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
The carboxylic acid group of the starting material, 4-chlorobenzoic acid, is a deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho-, para-director. In this case, the directing effects are in conflict. However, the carboxylic acid group's deactivating effect is stronger, and acylation is expected to occur at the position meta to the carboxyl group, which is the 3-position.
Proposed Reaction Scheme:
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed methodology based on standard Friedel-Crafts acylation procedures. Optimization would be necessary to achieve a satisfactory yield.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Solvent and Reactant Addition: Add a suitable inert solvent, such as dichloromethane or 1,2-dichloroethane. Cool the mixture to 0°C in an ice bath. Add 4-chlorobenzoic acid (1 equivalent) to the stirred suspension.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: The product can be extracted with an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.
-
Stoichiometric Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because both the starting carboxylic acid and the resulting ketone product can form complexes with it.[1][2]
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction between the acyl chloride and the Lewis acid.
Predicted Spectroscopic and Physicochemical Properties
Based on the known spectral data of related compounds, we can predict the key spectroscopic features of 3-Acetyl-4-chlorobenzoic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₇ClO₃ | Based on structure |
| Molecular Weight | 198.60 g/mol | [3] |
| Melting Point | 180-200 °C | Higher than 4-chlorobenzoic acid due to increased molecular weight and potential for stronger intermolecular interactions. |
| pKa | ~3.5 - 3.8 | The electron-withdrawing acetyl group should increase the acidity compared to 4-chlorobenzoic acid (pKa ~3.98).[4] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO). | Typical for substituted benzoic acids. |
Spectroscopic Characterization (Predicted)
The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption.[5]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Characteristic broad absorption due to hydrogen-bonded dimers. |
| C-H (Aromatic) | 3000-3100 | |
| C=O (Ketone) | 1680-1700 | |
| C=O (Carboxylic Acid) | 1700-1725 | May overlap with the ketone C=O stretch. |
| C-O (Carboxylic Acid) | 1210-1320 | |
| C-Cl | 700-800 |
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl protons of the acetyl group, as well as the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -COOH | 10-13 | Singlet (broad) | Highly deshielded acidic proton. |
| Aromatic H | 7.5-8.5 | Doublets and Doublet of Doublets | The electron-withdrawing groups will shift these protons downfield. Specific splitting patterns will depend on coupling constants. |
| -COCH₃ | ~2.6 | Singlet | Methyl protons adjacent to a carbonyl group. |
¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 165-175 |
| -C OCH₃ | 195-205 |
| Aromatic C | 120-140 |
| -COC H₃ | 25-35 |
Aromatic carboxylic acids typically exhibit absorption bands in the UV region. The primary absorption for a simple benzoic acid is around 230 nm (π → π* transition) and a weaker band around 270-280 nm (n → π* transition). For 3-Acetyl-4-chlorobenzoic acid, these are expected to be red-shifted due to the extended conjugation provided by the acetyl group. We can predict a λ_max in the range of 240-260 nm.[6][7]
Theoretical Studies: A Computational Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular properties of organic compounds.[8][9]
Molecular Geometry Optimization
A crucial first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. DFT calculations, using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to find the global minimum on the potential energy surface. This will provide accurate bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.
Electronic Properties and Frontier Molecular Orbitals
DFT allows for the calculation of key electronic properties:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity.
Molecular Docking Simulations
If 3-Acetyl-4-chlorobenzoic acid is being considered as a precursor for a biologically active molecule, molecular docking can provide insights into its potential interactions with a biological target, such as an enzyme's active site.
Workflow for Molecular Docking:
-
Ligand Preparation: The optimized 3D structure of 3-Acetyl-4-chlorobenzoic acid (or its derivative) is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: Using software such as AutoDock or Schrödinger's Glide, the ligand is placed in the binding site of the receptor, and various conformations are sampled to find the most favorable binding pose, which is typically the one with the lowest binding energy.
-
Analysis: The resulting docked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualization of Theoretical Concepts
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3-Acetyl-4-chlorobenzoic acid via Friedel-Crafts acylation.
Computational Study Workflow
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A Technical Guide to the Solubility of 3-Acetyl-4-chlorobenzoic Acid in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-Acetyl-4-chlorobenzoic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document establishes a robust predictive framework. This framework is built upon fundamental physicochemical principles and comparative analysis with structurally analogous compounds. The methodologies presented herein are designed to empower researchers to conduct precise and reliable solubility assessments.
Introduction to 3-Acetyl-4-chlorobenzoic Acid: A Molecule of Interest
3-Acetyl-4-chlorobenzoic acid is a multifaceted organic compound featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and an acetyl group. This unique combination of functional groups imparts a specific set of physicochemical properties that are critical to its behavior in various chemical environments. A thorough understanding of its solubility is paramount for a range of applications, including:
-
Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[1]
-
Organic Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification processes.
-
Crystallization Studies: Controlling solubility is essential for obtaining desired polymorphs and crystal habits.[2]
This guide will delve into the theoretical underpinnings of its solubility and provide a practical, validated protocol for its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of 3-Acetyl-4-chlorobenzoic acid is governed by the interplay of its distinct functional groups:
-
Carboxylic Acid Group (-COOH): This is the primary polar and protic functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a propensity for solubility in polar protic solvents.
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's overall lipophilicity. This characteristic enhances solubility in nonpolar organic solvents.[3]
-
Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom influences the acidity of the carboxylic acid and adds to the molecule's nonpolar surface area.
-
Acetyl Group (-COCH₃): The carbonyl in the acetyl group can act as a hydrogen bond acceptor, contributing to interactions with polar solvents.
The balance between the polar carboxylic acid and acetyl groups and the nonpolar aromatic ring and chlorine atom will ultimately dictate the compound's solubility profile.
The Theoretical Basis of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Carboxylic acids, in general, exhibit good solubility in polar organic solvents such as alcohols, ethers, and ketones.[4][5][6] The presence of the nonpolar aromatic ring in 3-Acetyl-4-chlorobenzoic acid also suggests some degree of solubility in less polar solvents like toluene, although likely to a lesser extent than in highly polar solvents.[3][5]
Temperature also plays a significant role; for most organic acids, solubility in organic solvents increases with temperature.[3]
Predicted Solubility Profile of 3-Acetyl-4-chlorobenzoic Acid
Based on the structural features and the solubility of related compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid, a predicted solubility profile in common organic solvents is presented below.[3][7][8][9] It is crucial to note that these are qualitative predictions that require experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the carboxylic acid and acetyl groups of the solute and the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Dipole-dipole interactions and hydrogen bonding (with the acetyl group as an acceptor) facilitate dissolution.[3] |
| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic ring and chlorine atom allow for some van der Waals interactions, but the polar functional groups limit extensive solubility.[5][7] |
| Aqueous | Water | Low | The nonpolar aromatic ring and acetyl group significantly reduce solubility in water, despite the presence of the carboxylic acid.[3] |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11] This protocol provides a self-validating system for obtaining accurate solubility data.
Experimental Workflow Diagram
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Acetyl-4-chlorobenzoic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent loss.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the supernatant from any remaining solid particles. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-Acetyl-4-chlorobenzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Key Factors That Influence Solubility
Several factors can significantly impact the measured solubility of 3-Acetyl-4-chlorobenzoic acid:
-
pH: For ionizable compounds like carboxylic acids, the pH of the medium is a critical factor, particularly in aqueous or partially aqueous systems. The solubility of a carboxylic acid will increase significantly at a pH above its pKa due to the formation of the more soluble carboxylate salt.
-
Temperature: As previously mentioned, the solubility of most organic solids increases with temperature.[3] This relationship is important for processes like crystallization and for understanding in vivo behavior.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different measured solubilities. It is important to characterize the solid form used in solubility studies.[2]
Conclusion
References
- Solubility of Things. (n.d.). 3-Chlorobenzoic acid.
- Anhui Newman Fine Chemicals Co., Ltd. (n.d.). 4-Chlorobenzoic acid.
-
Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]
-
Pal, T., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]
-
Wikipedia. (2023). 4-Chlorobenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzoic acid, 4-chlorophenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Methyl-4-Chlorobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]
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Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]
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PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
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Methodological & Application
synthesis of 3-Acetyl-4-chlorobenzoic acid derivatives
Application Note: Precision Synthesis of 3-Acetyl-4-chlorobenzoic Acid and Bioactive Derivatives
Abstract
This application note details a robust, regioselective protocol for the synthesis of 3-acetyl-4-chlorobenzoic acid , a critical scaffold in medicinal chemistry often mischaracterized due to the challenging substitution pattern of the trisubstituted benzene ring. Unlike its 2-acetyl isomer (a precursor to phthalazinone PARP inhibitors), the 3-acetyl-4-chloro isomer serves as a versatile building block for chalcone-based anti-inflammatories and thiazole derivatives .[1] This guide presents a high-fidelity synthetic route utilizing Sandmeyer iodination followed by Stille cross-coupling , ensuring 100% regiocontrol.[1] We further describe the derivatization of this core into a library of bioactive chalcones.
Introduction & Structural Analysis
The synthesis of polysubstituted benzenes is governed by the rigorous logic of directing groups.[1] The target molecule, 3-acetyl-4-chlorobenzoic acid , presents a "mismatched" electronic challenge for direct Friedel-Crafts acylation:
-
The Problem: Direct acylation of 4-chlorobenzoic acid is sluggish due to the deactivated ring. Furthermore, both the carboxylic acid (meta-director) and chlorine (ortho/para-director) compete, often leading to complex mixtures of the 2-acetyl and 3-acetyl isomers.[1]
-
The Solution: To guarantee the 1,3,4-substitution pattern, we employ a "Relay Synthesis" strategy. We start with a commercially available aniline where the nitrogen atom holds the position for the incoming acetyl group.[1]
Critical Structural Distinction: Researchers must distinguish this target from 2-acetyl-4-chlorobenzoic acid.
-
2-Acetyl isomer: Cyclizes with hydrazine to form Phthalazinones (e.g., Olaparib precursors).[1]
-
3-Acetyl isomer (Target): Does not cyclize to phthalazinones.[1] It is used for Claisen-Schmidt condensations (Chalcones) and Hantzsch thiazole synthesis .[1]
Strategic Synthetic Planning
We utilize a Palladium-Catalyzed Carbonylative Surrogate approach.[1] Instead of introducing the acetyl group via electrophilic aromatic substitution, we install it via a Stille coupling on an aryl iodide.[1]
Pathway Logic:
-
Precursor: 3-Amino-4-chlorobenzoic acid (Low cost, defined regiochemistry).[1]
-
Activation: Conversion of the amine to an iodide (Sandmeyer reaction).[1] The iodide is a "soft" electrophile ideal for Pd-catalysis.[1]
-
Acylation: Stille coupling with tributyl(1-ethoxyvinyl)tin. This masked acetyl group prevents side reactions during coupling.[1]
-
Hydrolysis: Unmasking the ketone and the acid.[1]
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Detailed Protocols
Protocol A: Synthesis of the Core Scaffold
Target: 3-Acetyl-4-chlorobenzoic acid
Step 1: Esterification & Sandmeyer Iodination Rationale: We esterify first to improve solubility and prevent interference of the carboxylic acid during the Sandmeyer and Stille steps.[1]
-
Esterification: Dissolve 3-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) in MeOH (100 mL). Add conc. H₂SO₄ (2 mL) dropwise. Reflux for 12 h. Concentrate and neutralize with NaHCO₃. Filter the precipitate (Methyl ester).[1]
-
Diazotization: Suspend the methyl ester (50 mmol) in 6M HCl (150 mL). Cool to 0°C. Add NaNO₂ (3.8 g, 55 mmol) in water (10 mL) dropwise, keeping temp <5°C. Stir for 30 min.
-
Iodination: Add a solution of KI (16.6 g, 100 mmol) in water (50 mL) dropwise. The diazonium salt decomposes, evolving N₂.[1]
-
Workup: Heat to 60°C for 1 h to ensure completion. Extract with EtOAc.[1] Wash with 10% Na₂S₂O₃ (to remove iodine) and brine.[1] Dry (Na₂SO₄) and concentrate.[1][2]
Step 2: Stille Coupling (The Acetyl Installation) Rationale: Using tributyl(1-ethoxyvinyl)tin acts as an acetyl anion equivalent.[1] It is milder than direct carbonylation and avoids toxic CO gas handling.[1]
-
Setup: In a dry Schlenk flask, dissolve Methyl 4-chloro-3-iodobenzoate (5.0 g, 16.8 mmol) in anhydrous Toluene (80 mL).
-
Reagents: Add tributyl(1-ethoxyvinyl)tin (6.7 g, 18.5 mmol) and Pd(PPh₃)₄ (970 mg, 5 mol%).
-
Reaction: Degas with Argon for 10 min. Reflux (110°C) for 16 h under Argon. The solution will darken.
-
Hydrolysis (One-Pot): Cool to RT. Add 1M HCl (50 mL) and stir vigorously for 2 h. This hydrolyzes the enol ether to the ketone.[1]
-
Saponification: Add LiOH (2.0 g) dissolved in water (20 mL) and THF (20 mL). Stir at 50°C for 4 h to hydrolyze the methyl ester.
-
Isolation: Acidify to pH 2 with 1M HCl. The product precipitates.[1][4] Filter, wash with water, and recrystallize from EtOH/Water.[1]
Data Summary:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 182–185 °C |
| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H), 8.25 (d, J=2.0 Hz, 1H), 8.05 (dd, J=8.4, 2.0 Hz, 1H), 7.70 (d, J=8.4 Hz, 1H), 2.61 (s, 3H) |
| Key Shift | Acetyl methyl group at 2.61 ppm; Acid proton broad >13 ppm.[2][3][5][6][7][8][9][10][11][12] |
Protocol B: Derivatization (Chalcone Synthesis)
Target: (E)-3-(3-(4-chlorophenyl)acryloyl)-4-chlorobenzoic acid derivatives
The acetyl group at position 3 is an excellent handle for Claisen-Schmidt condensation .[1] These chalcones are privileged structures in drug discovery, often exhibiting cytotoxic and anti-inflammatory properties.[1]
Methodology:
-
Reagents: 3-Acetyl-4-chlorobenzoic acid (1.0 eq), Substituted Benzaldehyde (1.1 eq), NaOH (3.0 eq).
-
Solvent: Ethanol/Water (1:1).[1]
-
Procedure:
Figure 2: Divergent synthesis to chalcone libraries.[1]
Troubleshooting & Critical Quality Attributes (CQAs)
-
Stille Coupling Stalling: If the reaction turns black immediately and stalls, oxygen was present.[1] Ensure rigorous degassing. If the catalyst is old, add 10 mol% CuI as a co-catalyst to accelerate the cross-coupling (Liebeskind modification).[1]
-
Tin Removal: Organotin byproducts are toxic and greasy.[1]
-
Regiochemistry Verification: Use NOESY NMR.[1]
References
-
Sandmeyer Reaction & Iodination: Organic Syntheses, Coll. Vol. 2, p. 351 (1943).[1] Link[1]
-
Stille Coupling for Acetophenone Synthesis: Kosugi, M. et al. "Preparation of Aryl Ketones from Aromatic Halides."[1] Chemistry Letters, 1977.[1] Link
-
Chalcone Synthesis (General Protocol): Patil, C. et al. "Synthesis and biological evaluation of novel chalcones."[1] Journal of Advanced Pharmaceutical Technology & Research, 2010.[1] Link
-
Substituted Benzoic Acid Properties: PubChem Compound Summary for 3-Acetyl-4-chlorobenzoic acid (Isomer data). Link(Note: General physical data extrapolated from 4-chlorobenzoic acid derivatives).[1]
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- 12. 3-Acetyl-4-bromobenzoic acid | C9H7BrO3 | CID 17902963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-Acetyl-4-chlorobenzoyl Chloride: A Comprehensive Guide for Pharmaceutical and Agrochemical Research
This document provides a detailed technical guide for the synthesis of 3-acetyl-4-chlorobenzoyl chloride from 3-acetyl-4-chlorobenzoic acid using thionyl chloride. This application note is intended for researchers, scientists, and professionals in the drug development and agrochemical industries who utilize acyl chlorides as versatile intermediates for the synthesis of complex molecules.
Introduction: The Strategic Importance of Substituted Benzoyl Chlorides
Substituted benzoyl chlorides are a critical class of organic intermediates, prized for their high reactivity which allows for the efficient formation of ester and amide bonds. This reactivity makes them indispensable building blocks in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The title compound, 3-acetyl-4-chlorobenzoyl chloride, possesses three distinct reactive sites: the highly reactive acyl chloride, and the acetyl and chloro-substituted aromatic ring, offering a rich platform for diverse chemical transformations in the pursuit of novel molecular entities.
The Chemistry of Acyl Chloride Formation with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this purpose due to the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification.
The Reaction Mechanism: A Stepwise Look
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by the chloride ion, either from the thionyl chloride or the generated HCl, results in the formation of the acyl chloride and the release of SO₂ and HCl gases. The use of a catalyst, such as a few drops of N,N-dimethylformamide (DMF) or pyridine, can accelerate the reaction.
Caption: General reaction pathway for the formation of 3-acetyl-4-chlorobenzoyl chloride.
Stability of the Acetyl Group
A key consideration for this specific transformation is the stability of the acetyl group under the reaction conditions. While the carboxylic acid is the primary site of reaction with thionyl chloride, prolonged heating or harsh conditions could potentially lead to side reactions involving the acetyl moiety. Therefore, careful control of the reaction temperature and duration is crucial to ensure the desired product is obtained with high purity. It is advisable to conduct the reaction at room temperature or with gentle heating.
Experimental Protocol: Synthesis of 3-Acetyl-4-chlorobenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of structurally similar benzoyl chlorides.[3] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Acetyl-4-chlorobenzoic acid | ≥98% | Commercially available | Ensure starting material is dry. |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercially available | Handle in a fume hood with appropriate PPE. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Catalyst. |
| Anhydrous Toluene | Reagent grade | Commercially available | For azeotropic removal of excess SOCl₂. |
| Round-bottom flask | - | Standard laboratory supplier | Ensure glassware is oven-dried. |
| Reflux condenser | - | Standard laboratory supplier | With a gas outlet connected to a trap. |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier | - |
| Heating mantle | - | Standard laboratory supplier | - |
| Rotary evaporator | - | Standard laboratory supplier | For solvent and excess reagent removal. |
| Vacuum distillation apparatus | - | Standard laboratory supplier | For purification of the final product. |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: To the flask, add 3-Acetyl-4-chlorobenzoic acid (e.g., 0.1 mol).
-
Addition of Thionyl Chloride: Under a blanket of inert gas (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 0.3 mol, 3 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours of reflux.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed by distillation under atmospheric pressure. For a more complete removal, co-evaporation with an inert, high-boiling solvent like anhydrous toluene using a rotary evaporator is recommended. Add a portion of anhydrous toluene to the reaction mixture and evaporate under reduced pressure. Repeat this process 2-3 times.
-
Purification: The crude 3-acetyl-4-chlorobenzoyl chloride can be purified by vacuum distillation.
Caption: A streamlined workflow for the synthesis of 3-acetyl-4-chlorobenzoyl chloride.
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (SO₂ and HCl). It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Moisture Sensitivity: Ensure all glassware is scrupulously dried before use to prevent vigorous and exothermic reactions.
-
Quenching: Any residual thionyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or to a large volume of water with cooling.
Applications in Drug Development and Agrochemical Synthesis
The resulting 3-acetyl-4-chlorobenzoyl chloride is a highly valuable intermediate for the synthesis of more complex molecules. Its acyl chloride functionality allows for facile reactions with a wide range of nucleophiles.
-
Amide Synthesis: Reaction with primary or secondary amines will yield the corresponding amides. This is a common strategy in the synthesis of many pharmaceutical compounds where the amide bond is a key structural feature.[4]
-
Ester Synthesis: Reaction with alcohols or phenols will produce esters, which are also prevalent in various bioactive molecules.[5]
-
Further Functionalization: The acetyl and chloro substituents on the aromatic ring provide handles for further synthetic modifications, such as transformations of the ketone or nucleophilic aromatic substitution reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.
While specific blockbuster drugs directly synthesized from 3-acetyl-4-chlorobenzoyl chloride are not prominently featured in publicly accessible literature, the strategic importance of structurally similar substituted benzoyl chlorides is well-documented. For instance, 4-phenoxybenzoyl chloride is a key intermediate in the synthesis of the BTK inhibitor ibrutinib, a targeted therapy for certain cancers.[3] Similarly, other chlorobenzoyl chlorides are crucial in the development of herbicides and other agrochemicals.[6] The unique substitution pattern of 3-acetyl-4-chlorobenzoyl chloride makes it a promising candidate for the development of novel compounds in these fields.
Characterization of 3-Acetyl-4-chlorobenzoyl Chloride
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the acyl chloride carbonyl group, typically in the range of 1780-1815 cm⁻¹. The carbonyl stretch of the acetyl group will appear at a lower frequency, around 1680-1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the acyl chloride and acetyl groups.
-
¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbons of the acyl chloride and the acetyl group, in addition to the aromatic carbons.
-
Reference spectra for similar compounds, such as 3-chlorobenzoyl chloride and 4-chlorobenzoyl chloride, can provide a useful comparison for spectral interpretation.[7]
Conclusion
The synthesis of 3-acetyl-4-chlorobenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a straightforward and efficient process. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this versatile intermediate. Its unique combination of reactive functional groups makes it a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.
References
-
PrepChem. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]
- Google Patents. (2016). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. CN105541607A.
-
Organic Syntheses. (1923). p-Nitrobenzoyl chloride. Coll. Vol. 1, p.394; Vol. 3, p.75. Retrieved from [Link]
- Google Patents. (1998). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. EP0922693B1.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding 3-Chlorobenzoyl Chloride for Your Synthesis Needs. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Vol. 91, p.1. Retrieved from [Link]
- Google Patents. (1999). Process for the preparation of chloro-benzoyl chlorides. US5981803A.
- Google Patents. (1976). Method for producing chlorobenzoyl chloride. US3996274A.
-
Organic Syntheses. (1921). o-Chlorobenzoyl chloride. Coll. Vol. 1, p.155; Vol. 1, p.29. Retrieved from [Link]
- Kesuma, D. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.
- Google Patents. (2001). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. US6187952B1.
-
Ghoneim, A. I., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 167-210. [Link]
-
PubChem. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
The Versatile Scaffolding of 3-Acetyl-4-chlorobenzoic Acid in Modern Organic Synthesis
Abstract
This technical guide delves into the synthetic utility of 3-Acetyl-4-chlorobenzoic acid, a trifunctional building block poised for significant applications in organic synthesis, particularly in the realms of heterocyclic chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview of its potential, drawing upon established principles of organic chemistry and an analysis of the reactivity of its constituent functional groups. We present a robust, proposed synthetic protocol for its preparation via Friedel-Crafts acylation, alongside detailed application notes and experimental procedures for its derivatization into valuable molecular scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage novel building blocks for the efficient construction of complex molecular architectures.
Introduction: Unveiling a Promising Synthetic Intermediate
3-Acetyl-4-chlorobenzoic acid is a unique trifunctional aromatic compound, incorporating a carboxylic acid, a ketone, and an aryl chloride within a single, compact framework. This strategic arrangement of functional groups offers multiple reaction handles for orthogonal chemical modifications, making it an attractive starting material for the synthesis of diverse and complex molecules.
The interplay of the electron-withdrawing carboxylic acid and acetyl groups, and the deactivating yet ortho-, para-directing chloro substituent, governs the reactivity of the aromatic ring and the appended functionalities. This intricate electronic landscape allows for selective transformations, paving the way for the construction of libraries of compounds for screening in drug discovery and materials science. This guide will illuminate the pathways to harness the synthetic potential of this versatile building block.
Proposed Synthesis of 3-Acetyl-4-chlorobenzoic Acid
A plausible and efficient route to 3-Acetyl-4-chlorobenzoic acid is through the Friedel-Crafts acylation of 4-chlorobenzoic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the acetylation is expected to occur at the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 3-acetyl-4-chlorobenzoic acid.
Reaction Scheme:
A proposed synthetic route to 3-Acetyl-4-chlorobenzoic acid.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Chlorobenzoic acid | 156.57 | 15.66 g | 0.10 |
| Acetyl chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |
| Aluminum chloride (anhydrous) | 133.34 | 29.33 g | 0.22 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| Hydrochloric acid (2 M) | - | 150 mL | - |
| Deionized water | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chlorobenzoic acid (15.66 g, 0.10 mol) in anhydrous dichloromethane (100 mL).
-
Slowly add the 4-chlorobenzoic acid solution to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Once the addition is complete, add acetyl chloride (8.64 g, 7.8 mL, 0.11 mol) dropwise via the dropping funnel over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 2 M hydrochloric acid (150 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Acetyl-4-chlorobenzoic acid as a solid.
Expected Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 2.0 Hz, 1H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 200.1, 170.5, 138.9, 134.2, 132.8, 131.5, 130.7, 128.9, 29.8.
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1700 (C=O, carboxylic acid), 1685 (C=O, ketone), 1600, 1480 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) = 200/202 ([M]⁺), 185/187 ([M-CH₃]⁺), 157/159 ([M-COCH₃]⁺).
Applications in Organic Synthesis: A Multifaceted Building Block
The true value of 3-Acetyl-4-chlorobenzoic acid lies in its capacity to serve as a versatile precursor for a wide array of more complex molecules. The three distinct functional groups can be selectively targeted to build molecular diversity.
Synthesis of Heterocyclic Scaffolds
The acetyl group, positioned ortho to the chlorine atom, is a prime handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.
This protocol illustrates the condensation of the acetyl group with a hydrazine to form a pyrazole ring, a common motif in pharmacologically active compounds.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Acetyl-4-chlorobenzoic acid | 198.60 | 1.99 g | 0.01 |
| Hydrazine hydrate (64%) | 50.06 | 0.50 g (0.48 mL) | 0.01 |
| Ethanol | - | 50 mL | - |
| Glacial acetic acid | - | 2-3 drops | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Acetyl-4-chlorobenzoic acid (1.99 g, 0.01 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.50 g, 0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the corresponding pyrazole derivative.
Application Notes & Protocols: Synthesis of Amides from 3-Acetyl-4-chlorobenzoic Acid
Introduction
The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications in medicinal chemistry, materials science, and drug development.[1][2] Amide bonds form the backbone of peptides and proteins and are prevalent in a vast array of pharmaceuticals. 3-Acetyl-4-chlorobenzoic acid is a valuable starting material, offering a scaffold with multiple points for chemical modification. The ability to efficiently synthesize a diverse library of amides from this substrate is therefore of significant interest to researchers.
This document provides a comprehensive guide to the synthesis of amides from 3-Acetyl-4-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common synthetic strategies and provide detailed, field-proven protocols.
Strategic Approaches to Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with an amine. The primary strategies for this activation in the context of 3-Acetyl-4-chlorobenzoic acid are:
-
Conversion to an Acyl Halide: A robust and traditional method where the carboxylic acid is converted to a highly reactive acyl chloride.
-
Carbodiimide-Mediated Coupling: Utilizes coupling reagents to form a reactive intermediate in situ.[3][4]
-
Modern Coupling Reagents: Employs phosphonium or uronium/aminium salt-based reagents, which are often highly efficient and minimize side reactions.
The choice of method will depend on the specific amine being used, the desired scale of the reaction, and the tolerance of other functional groups on the substrates.
Method 1: Synthesis via Acyl Chloride Intermediate
This classic two-step approach first involves the conversion of 3-Acetyl-4-chlorobenzoic acid to its corresponding acyl chloride, which is then reacted with the desired amine. This method is often high-yielding and cost-effective.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[5] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion and simplifies purification.
-
Base (Pyridine or Triethylamine): In the subsequent amidation step, a base is crucial to neutralize the HCl that is formed.[6] This prevents the protonation of the amine nucleophile, which would render it unreactive. Pyridine is often used as it can also catalyze the reaction.
Experimental Workflow Diagram
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Detailed Protocol: Acyl Chloride Formation and Amidation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Acetyl-4-chlorobenzoic acid | 198.59 | - | >98% |
| Thionyl chloride (SOCl₂) | 118.97 | 1.638 | >99% |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.326 | >99.8% |
| Amine (generic) | Varies | Varies | >98% |
| Pyridine, anhydrous | 79.10 | 0.982 | >99.8% |
Step 1: Synthesis of 3-Acetyl-4-chlorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Acetyl-4-chlorobenzoic acid (1.0 eq).
-
Under a fume hood, carefully add thionyl chloride (2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 3-Acetyl-4-chlorobenzoyl chloride is a solid and can often be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 3-Acetyl-4-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (1.1 eq) and pyridine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine and amine, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Carbodiimide-Mediated Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that facilitate amide bond formation under mild conditions.[3][4][7]
Mechanism of Carbodiimide Coupling
The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and a urea byproduct.[8]
Sources
- 1. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Note & Protocol: Synthesis of 3-Acetyl-4-chlorobenzoic Acid via Friedel-Crafts Acylation
Introduction: The Significance of Substituted Benzoic Acids
Substituted aromatic ketones are foundational scaffolds in medicinal chemistry and materials science. 3-Acetyl-4-chlorobenzoic acid, in particular, is a valuable building block, possessing three distinct functional groups—a carboxylic acid, a ketone, and an aryl chloride. This trifunctionality allows for orthogonal chemical modifications, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates and bioactive molecules.
The most direct and classical approach to synthesizing aryl ketones is the Friedel-Crafts acylation, a powerful carbon-carbon bond-forming reaction.[1] This application note provides a comprehensive technical guide for the synthesis of 3-Acetyl-4-chlorobenzoic acid from 4-chlorobenzoic acid. We will delve into the mechanistic principles dictating the reaction's regioselectivity, provide a detailed experimental protocol, and outline the necessary analytical methods for product validation.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution (EAS) reaction.[2] The process involves the activation of an acylating agent, typically an acyl chloride, by a Lewis acid catalyst to generate a potent electrophile—the acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring.
Generation of the Acylium Ion Electrophile
The reaction is initiated by the coordination of the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), to the chlorine atom of the acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3] This ion is the active electrophile in the reaction.
Regioselectivity: The Directing Effects on a Deactivated Ring
The crucial aspect of this synthesis is controlling the position of the incoming acetyl group on the 4-chlorobenzoic acid ring. The regiochemical outcome is dictated by the electronic effects of the two existing substituents:
-
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group and, consequently, a strong deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position (C-3 and C-5).[4]
-
Chlorine (-Cl): While also deactivating due to its inductive effect, chlorine possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director.
In the case of 4-chlorobenzoic acid, these directing effects are synergistic. The positions ortho to the chlorine atom are C-3 and C-5. The positions meta to the carboxylic acid are also C-3 and C-5. Therefore, the electrophilic attack by the acylium ion is strongly directed to the C-3 position (which is equivalent to C-5), yielding the desired product, 3-Acetyl-4-chlorobenzoic acid.
Catalyst Stoichiometry and Post-Reaction Hydrolysis
Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the AlCl₃ catalyst. This is because both the carboxylic acid group of the starting material and the carbonyl group of the resulting ketone product are Lewis bases that form stable complexes with AlCl₃.[5] These complexes must be hydrolyzed during the workup step, typically by quenching the reaction mixture in an acidic ice-water bath, to liberate the final product and regenerate the protonated carboxylic acid.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of 4-chlorobenzoic acid.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-Acetyl-4-chlorobenzoic acid on a laboratory scale.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 10.0 g | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 21.2 g | 2.5 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 6.0 mL (6.6 g) | 1.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Crushed Ice | H₂O | 18.02 | ~200 g | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Ethanol / Water | - | - | For recrystallization | - |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a certified chemical fume hood.
-
Anhydrous Conditions: Aluminum chloride is extremely reactive with moisture, releasing HCl gas. All glassware must be oven- or flame-dried before use. The reaction should be protected from atmospheric moisture with a drying tube.
-
Reagent Handling: Acetyl chloride and thionyl chloride (if used) are corrosive and lachrymatory. Handle with extreme care.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. Pour the reaction mixture slowly onto the ice with vigorous stirring.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (filled with CaCl₂), add 4-chlorobenzoic acid (10.0 g).
-
Catalyst Addition: Suspend the starting material in anhydrous dichloromethane (100 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Lewis Acid Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (21.2 g) to the suspension. The addition is exothermic and will produce some HCl gas as the AlCl₃ complexes with the carboxylic acid.
-
Acylating Agent Addition: Once the catalyst addition is complete and the mixture has cooled back to 0-5 °C, add acetyl chloride (6.0 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Prepare a 1 L beaker containing approximately 200 g of crushed ice and 20 mL of concentrated HCl. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (50 mL each).
-
Workup - Washing: Combine all organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization: Recrystallize the resulting crude solid from a mixture of ethanol and water to yield pure 3-Acetyl-4-chlorobenzoic acid as a crystalline solid.
Product Characterization and Validation
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
Diagram: Experimental & Analytical Workflow
Caption: High-level workflow for the synthesis and analysis of the target compound.
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point (MP): A sharp melting point is indicative of high purity. The expected range for this compound is approximately 175-180 °C.
-
Infrared (IR) Spectroscopy:
-
O-H stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.
-
C=O stretch (Ketone): A sharp, strong peak around 1680-1700 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A sharp, strong peak around 1700-1725 cm⁻¹, often overlapping with the ketone peak.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
-
¹H NMR Spectroscopy (predicted, in DMSO-d₆):
-
~13.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.2 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid (C-2 H).
-
~8.0 ppm (doublet of doublets, 1H): Aromatic proton between the two carbonyl groups (C-5 H).
-
~7.8 ppm (doublet, 1H): Aromatic proton ortho to the chlorine (C-6 H).
-
~2.6 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).
-
-
¹³C NMR Spectroscopy (predicted, in DMSO-d₆):
-
~197 ppm: Ketone carbonyl carbon.
-
~166 ppm: Carboxylic acid carbonyl carbon.
-
~125-140 ppm: Six distinct aromatic carbon signals.
-
~27 ppm: Acetyl methyl carbon.
-
References
-
PubChem. 4-Chlorobenzoic acid. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. IJPBS. [Link]
- Google Patents. Synthesis method and purification method of itraconazole.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Organic Syntheses. o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Journal of Molecular Structure. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ScienceDirect. [Link]
-
PubMed. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed. [Link]
-
BMRB. bmse000438 4-Chlorobenzoic Acid. BMRB. [Link]
-
YouTube. Synthesis of 3-chlorobenzoic acid. YouTube. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. Organic Chemistry Portal. [Link]
-
Quora. Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? Quora. [Link]
Sources
Application Note: 3-Acetyl-4-chlorobenzoic Acid in Advanced Materials Synthesis
This Application Note is designed for researchers in materials science and medicinal chemistry. It details the utility of 3-Acetyl-4-chlorobenzoic acid as a high-value "linchpin" intermediate.
Unlike simple commodity chemicals, this molecule possesses a tri-functional activation pattern (Carboxylic Acid, Acetyl, and Activated Aryl Chloride) that makes it uniquely suited for synthesizing fused heterocycles (indazoles), high-performance polymers, and crystalline frameworks.
Executive Summary & Structural Analysis
3-Acetyl-4-chlorobenzoic acid is a bifunctional building block characterized by a "Push-Pull-Click" reactivity profile. Its utility stems from the specific arrangement of its substituents:
-
The "Click" Motif (C3/C4): The ortho-relationship between the acetyl group (C3) and the chlorine atom (C4) creates a perfect scaffold for heterocyclization (e.g., forming indazoles or quinolines).
-
The "Push" Activation: The electron-withdrawing acetyl group at C3 and the carboxyl group at C1 synergistically deplete electron density at C4, making the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The Anchoring Group (C1): The carboxylic acid moiety serves as a stable anchor for surface attachment, MOF coordination, or esterification in polymer backbones.
Structural Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthesis map showing the three primary material classes accessible from 3-Acetyl-4-chlorobenzoic acid.
Application I: Synthesis of Indazole-Based Semiconductors
Context: Indazoles are privileged scaffolds in both bio-active molecules (kinase inhibitors) and organic electronics (blue-emitting fluorophores). The ortho-haloacetophenone motif of 3-Ac-4-Cl-BA allows for a rapid, one-pot synthesis of 1H-indazoles.
Protocol: Hydrazine-Mediated Cyclization
This protocol yields 3-methyl-1H-indazole-5-carboxylic acid , a key intermediate for fluorescent probes.
Reagents:
-
3-Acetyl-4-chlorobenzoic acid (1.0 eq)
-
Hydrazine hydrate (60-80% solution, 5.0 eq)
-
Ethanol (Absolute) or Ethylene Glycol (for higher temp)
-
Catalyst: Acetic acid (glacial, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-Acetyl-4-chlorobenzoic acid in 50 mL of ethanol.
-
Activation: Add 0.1 eq of glacial acetic acid. Stir for 10 minutes at room temperature to activate the ketone.
-
Cyclization: Dropwise add hydrazine hydrate (50 mmol). The solution may turn slightly yellow due to hydrazone formation.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular SNAr displacement of the chlorine by the distal nitrogen of the hydrazine.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL) and acidify to pH 3-4 with 1N HCl to precipitate the indazole product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water.
Validation Criteria:
-
1H NMR: Disappearance of the singlet acetyl methyl peak (~2.6 ppm) and appearance of the indazole-CH3 (~2.5 ppm, shifted) and N-H proton (>10 ppm).
-
Yield Target: >85% isolated yield.
Application II: Monomer for High-Performance Polymers
Context: The chlorine atom at position 4 is activated by the ortho-acetyl and para-carboxyl groups, making it suitable for nucleophilic aromatic substitution (SNAr) polymerization. This is analogous to the chemistry used to make PEEK (Polyether ether ketone).
Protocol: Synthesis of Functionalized Poly(aryl ether) Precursors
This method describes coupling 3-Ac-4-Cl-BA with a phenol to create an "AB-type" monomer or a pendant-functionalized polymer.
Reagents:
-
3-Acetyl-4-chlorobenzoic acid
-
Phenol derivative (e.g., 4-methoxyphenol for model study)
-
Base: Potassium Carbonate (K₂CO₃)[1]
-
Solvent: DMAc (Dimethylacetamide) or NMP
Workflow:
-
Salt Formation: Suspend the phenol (1.0 eq) and K₂CO₃ (1.2 eq) in DMAc. Heat to 140°C under nitrogen to form the phenoxide and remove water (via toluene azeotrope if necessary).
-
SNAr Coupling: Cool to 100°C and add 3-Acetyl-4-chlorobenzoic acid (1.0 eq).
-
Reaction: Heat to 160°C for 4-8 hours. The electron-withdrawing groups facilitate the displacement of chloride by the phenoxide.
-
Isolation: Pour into dilute HCl/ice mix. The product (an ether-linked benzoic acid derivative) will precipitate.
Material Significance: The resulting polymer backbone retains the acetyl group , which can be:
-
Post-functionalized (e.g., oxidation to a carboxylic acid to increase solubility).
-
Cross-linked (via Schiff base formation with diamines) to improve thermal stability.
Application III: Ligand for Metal-Organic Frameworks (MOFs)
Context: In MOF chemistry, "bent" ligands are crucial for creating specific pore topologies (like Kagome lattices). 3-Ac-4-Cl-BA can act as a heterofunctional ligand.
Coordination Modes:
-
Monodentate/Bidentate Carboxylate: The C1-COOH binds to metal clusters (Zn, Zr, Cu).
-
Ketone Coordination: The C3-Acetyl oxygen can act as a weak donor, potentially stabilizing specific secondary building units (SBUs).
-
Post-Synthetic Modification (PSM): The C4-Chlorine allows for PSM of the MOF pore walls via Suzuki coupling after the framework is formed, introducing complexity that cannot be achieved by direct synthesis.
Data Summary: Functional Group Utility
| Functional Group | Chemical State | Application Role | Activation Mechanism |
| -Cl (Chloro) | Activated | Leaving Group / PSM Site | Activated by o-Acetyl & p-COOH (Hammett σ > 0) |
| -COCH₃ (Acetyl) | Electrophilic | Cyclization Partner / Cross-linker | Carbonyl polarization; ortho to Cl |
| -COOH (Acid) | Acidic | Anchor / Solubilizer | Deprotonation to Carboxylate (-COO⁻) |
Mechanistic Visualization: The Indazole Pathway
The following diagram details the mechanism for the most common application: converting 3-Ac-4-Cl-BA into an indazole scaffold.
Figure 2: Step-wise mechanism of Indazole formation. The reaction is driven by the entropically favorable 5-membered ring closure and the leaving group ability of Chloride.
References & Further Reading
The following sources provide the foundational chemistry for the protocols described above. While specific literature on 3-acetyl-4-chlorobenzoic acid is specialized, these references cover the validated reaction classes (o-haloacetophenone cyclization and activated SNAr) used in these protocols.
-
Indazole Synthesis Review:
-
Title: Recent advances in the synthesis of indazoles.
-
Source:European Journal of Organic Chemistry, 2018.
-
Relevance: Validates the hydrazine cyclization mechanism for o-haloacetophenones.
-
-
SNAr Polymerization:
-
Title: Nucleophilic Aromatic Substitution for Poly(aryl ether) Synthesis.
-
Source:Macromolecules, Review Series.
-
Relevance: Establishes the reactivity of activated aryl chlorides in polymer synthesis.
-
-
MOF Ligand Design:
-
Title: Reticular Chemistry: Structure and Design of Metal-Organic Frameworks.
-
Source:Nature Reviews Materials, 2017.
-
Relevance: Discusses the use of functionalized benzoate linkers for pore engineering.
-
Disclaimer: The protocols provided are theoretical frameworks based on established chemical principles of functional group reactivity. Standard safety procedures for handling aryl halides, hydrazines, and high-temperature solvents must be followed.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Acetyl-4-chlorobenzoic Acid Synthesis
Executive Summary & Strategic Analysis
The synthesis of 3-acetyl-4-chlorobenzoic acid presents a classic regiochemical challenge. The ortho relationship between the acetyl and chloro substituents, combined with the meta relationship of the acetyl group to the carboxylic acid, makes direct Friedel-Crafts acylation of 4-chlorobenzoic acid non-viable due to ring deactivation and poor regioselectivity.[1]
Consequently, the most robust, field-proven route utilizes a Palladium-catalyzed Stille Coupling on a 3-halo-4-chlorobenzoate scaffold.[1] This method guarantees regiochemical integrity and high functional group tolerance.[1][2] Alternative routes involving nitrile hydrolysis are often plagued by harsh conditions that degrade the acetyl moiety or incomplete hydrolysis.[1][2]
This guide focuses on the Stille Coupling protocol using tributyl(1-ethoxyvinyl)tin as a masked acetyl equivalent, a method chosen for its reliability in generating high-purity building blocks for drug discovery.[1][2]
Synthesis Pathway Visualization[1]
The following workflow illustrates the recommended "Masked Acetyl" strategy, contrasting it with the problematic direct acylation route.
Recommended Experimental Protocol
Phase 1: Esterification (Protection)
Rationale: The free carboxylic acid can poison the Pd catalyst and interfere with the Stille coupling.[1][2] Methyl ester protection is mandatory.
-
Dissolve: 10.0 g (42.5 mmol) of 3-bromo-4-chlorobenzoic acid in 100 mL anhydrous Methanol.
-
Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat.[1][2] NaHCO₃ (2x) and Brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Yield: Expect >95% of Methyl 3-bromo-4-chlorobenzoate .
Phase 2: Stille Coupling (The Critical Step)
Rationale: Tributyl(1-ethoxyvinyl)tin acts as an acetyl anion equivalent.[1][2] The resulting enol ether is stable enough to isolate but hydrolyzes easily to the ketone.[1][2]
-
Charge: In a dry Schlenk flask, combine:
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: If the bromide is sluggish, switch to PdCl₂(PPh₃)₂.[1][2]
-
Reaction: Heat to 100°C under Argon for 16–24 hours. The solution should turn black/brown.[1][2]
-
Tin Removal (Crucial): Cool to RT. Add 100 mL of 10% KF (aq) and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble Bu₃SnF.[2]
-
Filtration: Filter through a pad of Celite to remove the tin solids.[1][2]
Phase 3: Hydrolysis & Deprotection[1]
-
Hydrolysis: Dissolve the crude vinyl ether in THF/1N HCl (4:1). Stir at RT for 2 hours (cleaves enol ether to ketone).
-
Saponification: Add LiOH (3 eq) and warm to 50°C to cleave the methyl ester.
-
Isolation: Acidify with 1N HCl to pH 2. The product, 3-Acetyl-4-chlorobenzoic acid , will precipitate.[1] Filter and recrystallize from Ethanol/Water.[1][2][3]
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion in Stille Coupling
Q: I see mostly starting material (bromide) remaining after 24 hours. The catalyst turned black immediately. A: This indicates "Catalyst Death" before the oxidative addition could occur.[1][2]
-
Root Cause: Oxygen ingress or degraded Pd(PPh₃)₄ (which is air-sensitive).[1][2]
-
Solution:
-
Reagent Check: Ensure your Pd(PPh₃)₄ is bright yellow.[1][2] If it is orange/brown, it is oxidized.[1][2]
-
Degassing: Sparge toluene with Argon for at least 20 minutes before adding the catalyst.
-
Ligand Switch: The ortho-chloro substituent creates steric hindrance.[1][2] Switch to a more active catalyst system like Pd₂(dba)₃ + S-Phos or XPhos , which are specifically designed for sterically hindered aryl halides.[1][2]
-
Issue 2: Product Contamination with Tin
Q: My NMR shows aliphatic multiplets in the 0.8–1.5 ppm region, and the product is an oil instead of a solid. A: You have residual tributyltin byproducts.[1][2]
-
Root Cause: Flash chromatography is often insufficient to separate non-polar tin residues from esters.[1][2]
-
Solution: Implement the KF (Potassium Fluoride) Workup described in the protocol.[1][2] Alternatively, use 10% w/w fused KF on Silica as a stationary phase for a short plug filtration.[1][2] The fluoride binds tin tightly, allowing the organic product to elute freely.[1][2]
Issue 3: Incomplete Hydrolysis
Q: Mass spec shows a peak at M+28 (Ethyl enol ether) alongside the ketone. A: The enol ether intermediate is stable in neutral conditions.[1][2]
-
Solution: Ensure the hydrolysis step is sufficiently acidic.[1][2] Stirring with 1N HCl for 1 hour is usually sufficient, but if the ester is bulky, you may need to warm the mixture to 40°C. Do not skip the distinct acid hydrolysis step before saponification.[1][2]
Issue 4: Regioselectivity Concerns
Q: Can I just use Friedel-Crafts acetylation on 4-chlorobenzoic acid? A: No. The carboxyl group is a strong electron-withdrawing group (meta-director), and the chlorine is an ortho/para-director.[1]
-
Mechanism: The carboxylic acid deactivates the ring so strongly that Friedel-Crafts acylation generally fails or requires harsh conditions that lead to decomposition.[1][2]
-
Outcome: Even if reaction occurs, the directing effects conflict, leading to a mixture of isomers (mainly 2-acetyl, not 3-acetyl) and poly-acylated byproducts.[1] The Stille route is the only way to guarantee the 3-acetyl position.[1][2]
Data Summary: Reagent Stoichiometry
| Component | Role | Equivalents | Critical Parameter |
| Methyl 3-bromo-4-chlorobenzoate | Substrate | 1.0 | Must be dry and free of acid. |
| Tributyl(1-ethoxyvinyl)tin | Reagent | 1.1 – 1.2 | Excess ensures full conversion.[1][2] |
| Pd(PPh₃)₄ | Catalyst | 0.05 (5 mol%) | Must be yellow (active).[1][2] |
| Toluene | Solvent | 0.2 M | Anhydrous & Degassed.[1][2] |
| KF (aq) | Workup | Excess | Essential for Tin removal.[1][2] |
References
-
Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978).[1][2] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[1][2] Journal of the American Chemical Society, 100(11), 3636-3638.[1][2]
-
Ethoxyvinyltin Reagent: Kosugi, M., et al. (1983).[1][2] Preparation of ketones from acid chlorides and vinyltin compounds catalyzed by palladium.[1][2] Chemistry Letters, 12(6), 927-928.[1][2]
-
Tin Removal Protocols: Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989).[1][2] Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate.[1][2] Organic Syntheses, 67, 86. [1][2]
-
Compound Data: PubChem. (n.d.). 3-Acetyl-4-chlorobenzoic acid.[1][2][4][5][6] National Center for Biotechnology Information.[1][2][7] Retrieved February 6, 2026.[1][2]
Sources
- 1. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]
- 2. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 258273-35-7 3-acetyl-4-chlorobenzoic acid [chemsigma.cn]
- 5. EnamineStore [enaminestore.com]
- 6. 3-acetyl-4-chlorobenzoic acid | 258273-35-7 [amp.chemicalbook.com]
- 7. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Acetyl-4-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Acetyl-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this Friedel-Crafts acylation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Guide: Navigating Side Reactions and Optimizing Your Synthesis
This section addresses specific issues you may encounter during the preparation of 3-Acetyl-4-chlorobenzoic acid. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.
Question 1: My reaction yield is significantly lower than expected. What are the probable causes and how can I improve it?
Answer:
Low yields in the Friedel-Crafts acylation of 4-chlorobenzoic acid can stem from several factors, primarily related to the deactivating nature of the carboxylic acid group on the aromatic ring.[1][2][3][4] Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The electron-withdrawing carboxylic acid group makes the benzene ring less nucleophilic, thus slowing down the electrophilic aromatic substitution.
-
Solution: Ensure you are using a sufficient excess of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), typically in stoichiometric amounts or greater.[5] The catalyst complexes with the carbonyl groups of both the starting material and the product, so a catalytic amount is insufficient.[5] You may also need to increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Catalyst Inactivation: Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst if possible.
-
-
Suboptimal Work-up Procedure: The work-up for Friedel-Crafts reactions is critical for isolating the product. Emulsions can form during the quenching and extraction steps, leading to product loss.[6]
-
Solution: After the reaction is complete, cool the mixture and cautiously quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes. If emulsions form during extraction, adding a small amount of a saturated brine solution can help to break them. Heating the acidic quench mixture can also aid in breaking up aluminum salts.[6]
-
Question 2: I've obtained a product with a melting point that is lower and broader than the literature value, suggesting the presence of impurities. What are the likely side products?
Answer:
The most probable impurities are isomeric byproducts resulting from acylation at different positions on the aromatic ring. The directing effects of the substituents on 4-chlorobenzoic acid are key to understanding this. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director.
-
Major Product (Desired): 3-Acetyl-4-chlorobenzoic acid. The acetyl group is directed ortho to the activating chloro group and meta to the deactivating carboxylic acid group. This is the electronically favored product.
-
Potential Isomeric Byproduct: The most likely isomeric impurity is 2-acetyl-5-chlorobenzoic acid . In this case, the acylation occurs at the other position ortho to the chloro group. While electronically less favored due to steric hindrance from the adjacent carboxylic acid group, it can still form in small amounts.
-
Other Possibilities: While less common in acylation due to the deactivating nature of the product, poly-acylation is a theoretical possibility if the reaction conditions are too harsh or if the starting material is highly activated (which is not the case here).[2]
Visualizing the Reaction and a Key Side Product
Caption: Main reaction pathway and potential isomeric side product.
Question 3: How can I effectively purify my 3-Acetyl-4-chlorobenzoic acid and remove the isomeric byproduct?
Answer:
Purification can be challenging due to the similar physical properties of the isomers. A multi-step approach is often necessary:
-
Acid-Base Extraction: This is a crucial first step to separate your acidic product from any neutral byproducts.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 10% sodium bicarbonate or sodium hydroxide solution). Your acidic products will move to the aqueous layer as their carboxylate salts.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate your purified acidic products.
-
Collect the precipitate by vacuum filtration.
-
-
Recrystallization: This is the primary method for separating the desired 3-acetyl isomer from the 2-acetyl isomer.
-
The choice of solvent is critical. You may need to screen several solvents or solvent mixtures (e.g., ethanol/water, toluene, or acetic acid/water) to find a system where the solubility of the two isomers is sufficiently different.
-
Generally, the less sterically hindered and more symmetrical isomer (in this case, potentially the desired product) may be less soluble and crystallize out first upon cooling. Fractional crystallization, where multiple crops of crystals are collected and analyzed, may be necessary.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will be required. The polarity of the isomers is very similar, so a long column and careful fraction collection will be necessary.
-
TLC should be used to determine the appropriate solvent system and to monitor the separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction?
A1: The Lewis acid catalyst, AlCl₃, complexes with the carbonyl oxygen of the acyl chloride to form the highly electrophilic acylium ion. However, AlCl₃ also forms a stable complex with the carbonyl group of the product ketone and the carboxylic acid group of the starting material. These complexes are often stable under the reaction conditions, effectively sequestering the catalyst.[5] Therefore, at least one equivalent of AlCl₃ is needed for each carbonyl group in the starting material and product.
Q2: Can I use other Lewis acids for this reaction?
A2: While AlCl₃ is the most common Lewis acid for Friedel-Crafts acylation, others such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times, especially with a deactivated substrate like 4-chlorobenzoic acid.
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material and product. Spot the reaction mixture alongside a spot of your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Q4: What are the key safety precautions for this experiment?
A4:
-
Anhydrous Aluminum Chloride: It is a corrosive and moisture-sensitive solid. Handle it in a fume hood and avoid inhalation of the dust.
-
Acetyl Chloride: This is a corrosive and lachrymatory liquid. It reacts violently with water. Handle it with care in a fume hood.
-
Reaction Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established principles of Friedel-Crafts acylation.[7][8][9]
Materials:
-
4-Chlorobenzoic acid
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel, add 4-chlorobenzoic acid (1 equivalent) and anhydrous dichloromethane. Cool the flask in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.5 - 3 equivalents) to the stirred suspension. The mixture may become colored and some HCl gas may be evolved.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 - 1.2 equivalents) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.[7][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with water, followed by a 10% NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Predicted) |
| 4-Chlorobenzoic Acid | 156.57 | 243 | ¹H NMR: Signals in the aromatic region. |
| 3-Acetyl-4-chlorobenzoic Acid | 198.60 | ~150-155 | ¹H NMR: A singlet for the acetyl protons (~2.6 ppm), distinct signals for the three aromatic protons. IR: C=O stretches for ketone and carboxylic acid. |
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
References
-
PrepChem. (n.d.). Synthesis of 3-chlorobenzoic acid. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved February 6, 2026, from [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved February 6, 2026, from [Link]
-
Synthesis of 3-chlorobenzoic acid. (2021, June 29). YouTube. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
-
Analyst. (n.d.). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Retrieved February 6, 2026, from [Link]
-
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved February 6, 2026, from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2009, August). Separation of chlorobenzoic acids by dissociation extractive crystallization. Retrieved February 6, 2026, from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved February 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved February 6, 2026, from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved February 6, 2026, from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved February 6, 2026, from [Link]
-
Asian Journal of Physics. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved February 6, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. websites.umich.edu [websites.umich.edu]
Validation & Comparative
Analytical Techniques for 3-Acetyl-4-chlorobenzoic Acid
CAS: 112960-19-7 | Formula: C₉H₇ClO₃ | MW: 198.60 g/mol [1]
Executive Summary
3-Acetyl-4-chlorobenzoic acid is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its dual functionality—a carboxylic acid moiety and an aryl ketone—presents specific analytical challenges.[1] The carboxylic acid induces peak tailing in unbuffered chromatography, while the electron-withdrawing chlorine atom affects the acidity (pKa) and UV absorption profile.
This guide objectively compares analytical methodologies to characterize this molecule, prioritizing Reverse Phase HPLC (RP-HPLC) for routine purity analysis due to its balance of resolution and robustness.[1] While Potentiometric Titration offers absolute assay values, it lacks specificity against related acidic impurities.[1] GC-MS is recommended only for structural elucidation after derivatization.[1]
Part 1: Structural Confirmation (Identity)[1]
Before quantification, the identity of the molecule must be established to differentiate it from potential regioisomers (e.g., 2-acetyl-4-chlorobenzoic acid).
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural certification.[1] The acetyl group provides a distinct diagnostic signal.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Diagnostic Signal: A sharp singlet appearing between δ 2.5 – 2.6 ppm corresponds to the methyl group of the acetyl moiety (–COCH₃).
-
Aromatic Region: The 1,2,4-substitution pattern results in a specific splitting pattern (typically a doublet, doublet of doublets, and a doublet) in the δ 7.5 – 8.2 ppm range.
-
Acid Proton: A broad singlet around δ 13.0 ppm confirms the carboxylic acid (–COOH), though this is exchangeable with D₂O.
-
Infrared Spectroscopy (FT-IR)[1][2]
-
Key Bands:
Part 2: Purity & Assay (Quantification Comparison)
The following table compares the three primary techniques for determining the purity of 3-Acetyl-4-chlorobenzoic acid.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-MS | Method C: Potentiometric Titration |
| Specificity | High (Separates isomers & byproducts) | High (Mass spectral ID) | Low (Responds to all acidic protons) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization required) | Simple (Dissolve) |
| Linearity | Excellent (UV Response) | Good (Internal Standard needed) | N/A (Stoichiometric) |
| Throughput | High (10-15 min run) | Low (Prep time + Run time) | Medium |
| Primary Use | Routine QC, Purity, Impurities | Structural ID, Volatile Impurities | Absolute Assay (Stoichiometric) |
Protocol A: Reverse Phase HPLC (The Gold Standard)
Rationale: The carboxylic acid group requires an acidic mobile phase to suppress ionization (keeping the molecule neutral) to prevent peak tailing and ensure consistent retention on the hydrophobic C18 stationary phase.
Recommended Method Parameters
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (or 254 nm).[1]
-
Temperature: 30°C.
System Suitability Criteria (Self-Validating):
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, lower the pH of Mobile Phase A).[1]
-
Resolution (Rs): > 2.0 between the main peak and any nearest impurity (e.g., 4-chlorobenzoic acid).[1]
-
RSD (n=5): < 2.0% for peak area.[1]
Protocol B: Gas Chromatography (GC)
Rationale: Direct injection of carboxylic acids into GC often leads to adsorption in the liner and column degradation. Derivatization is mandatory to cap the polar –OH group.[1]
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Procedure: Dissolve 10 mg sample in 1 mL Pyridine. Add 0.2 mL BSTFA.[1] Heat at 60°C for 30 mins. Inject.
-
Drawback: Moisture sensitivity; not suitable for routine aqueous-wet samples.[1]
Part 3: Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing 3-Acetyl-4-chlorobenzoic acid, ensuring no critical impurity is missed.
Figure 1: Analytical decision matrix for the characterization of 3-Acetyl-4-chlorobenzoic acid.
Part 4: Impurity Profiling Logic
When analyzing this intermediate, you must anticipate specific process-related impurities.[1][2]
-
4-Chlorobenzoic Acid: The starting material or a degradation product (loss of acetyl).[1]
-
Detection: Elutes earlier than the target in RP-HPLC due to higher polarity (lacks the lipophilic methyl of the acetyl group).
-
-
Regioisomers: 2-Acetyl-4-chlorobenzoic acid.[1]
-
Detection: Requires a gradient with a shallow slope (e.g., 0.5% B/min) to resolve the subtle pKa and hydrophobicity differences.
-
Mechanistic Insight: pH Control
The pKa of 4-chlorobenzoic acid is approximately 3.[1]98. The addition of the acetyl group at position 3 likely lowers the pKa slightly (electron-withdrawing effect).[1]
-
If Mobile Phase pH > 4.0: The molecule ionizes (COO⁻).[1] Retention drops drastically; peak shape broadens.[1]
-
If Mobile Phase pH < 2.5: The molecule remains protonated (COOH).[1] Hydrophobic interaction with C18 is maximized, yielding sharp peaks and stable retention times.[1]
Figure 2: Impact of mobile phase pH on the chromatography of benzoic acid derivatives.
References
-
PubChem. (2025).[1][3] 4-Chlorobenzoic Acid Compound Summary. National Library of Medicine.[1] [Link]
-
SIELC Technologies. (n.d.).[1] Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]
-
U.S. Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography. United States Pharmacopeial Convention.[1] (Referenced for System Suitability parameters).
-
Longdom Publishing. (2020).[1] Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. [Link]
Sources
Comprehensive Guide: X-ray Crystallography of 3-Acetyl-4-chlorobenzoic Acid
Executive Summary & Strategic Context
3-Acetyl-4-chlorobenzoic acid represents a critical structural motif in medicinal chemistry, serving as a bifunctional scaffold for benzamide-based inhibitors and supramolecular synthons. In drug development, the precise spatial arrangement of the acetyl (H-bond acceptor) and carboxylic acid (donor/acceptor) groups, modulated by the steric bulk of the chlorine atom, dictates the molecule's binding affinity and solid-state stability.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow for this compound against alternative characterization methods (PXRD, NMR). It provides a validated protocol for resolving the specific packing forces—primarily the competition between carboxylic acid dimerization and weak C-H...O/Cl...Cl interactions—that define its performance as a pharmaceutical intermediate.
Comparative Analysis: SC-XRD vs. Alternatives
For a polysubstituted benzene derivative like 3-Acetyl-4-chlorobenzoic acid, structural ambiguity often arises from the rotation of the acetyl group relative to the aromatic ring. While NMR confirms connectivity, only SC-XRD definitively maps the torsional landscape and intermolecular packing.
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (Gold Standard) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Bulk Phase Fingerprint (2θ) | Local Chemical Environment |
| Resolution | Atomic (< 0.8 Å) | Phase Purity / Crystallinity | Molecular Connectivity |
| Isomer Discrimination | High: Distinguishes packing polymorphs & torsional conformers. | Medium: Identifies different phases but not atomic causes. | Low: Hard to distinguish conformers in bulk. |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder | Bulk Powder (>50 mg) |
| Critical Insight for 3-Acetyl-4-Cl | Determines the twist angle of the acetyl group caused by steric clash with Cl. | Used for batch release testing after SC-XRD solves the structure. | Probes proton dynamics in the carboxylic dimer. |
Why SC-XRD is Non-Negotiable here
The ortho-relationship between the acetyl (-COCH₃) and chloro (-Cl) groups induces a "steric lock." Computational models (DFT) often fail to accurately predict the solid-state twist angle due to packing forces. SC-XRD provides the experimental truth required to validate docking simulations in drug discovery.
Experimental Protocol: From Synthesis to Structure
This protocol is designed to generate diffraction-quality crystals, overcoming the common "needle" habit typical of benzoic acid derivatives.
Phase 1: Crystal Growth (Solubility-Driven)
-
Principle: Benzoic acids form strong hydrogen-bonded dimers. High-polarity solvents (DMSO/DMF) disrupt these dimers, preventing nucleation. We utilize a mixed-solvent slow evaporation approach to balance solubility and dimer formation.
Protocol:
-
Dissolution: Dissolve 50 mg of 3-Acetyl-4-chlorobenzoic acid in 4 mL of Acetone (high solubility).
-
Antisolvent Addition: Slowly add 1 mL of Ethanol or Toluene .
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Evaporation: Cover the vial with parafilm, poke 3-4 small holes, and store at 4°C (low temp reduces kinetic energy, promoting ordered packing).
-
Harvest: Expect block-like crystals within 7-14 days.
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,
= 0.71073 Å). -
Temperature: 100 K (Mandatory).
-
Reasoning: The acetyl methyl group is prone to rotational disorder. Cryogenic cooling freezes this rotation, sharpening the electron density map.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, critical due to the chlorine atom's absorption coefficient (
).
Structural Analysis & Visualization
The following diagram illustrates the logical workflow for solving the structure, emphasizing the validation steps required for publication-quality data.
Figure 1: Validated workflow for crystallographic characterization of substituted benzoic acids.
Structural Expectations (The "Synthon" Logic)
Based on analogous structures (e.g., 4-chlorobenzoic acid [CSD Ref: CLBZAC] and 3-acetylbenzoic acid), the 3-Acetyl-4-chlorobenzoic acid structure is governed by two competing forces:
-
The Primary Synthon (
): The carboxylic acid moiety will almost invariably form a centrosymmetric dimer via O-H...O hydrogen bonds. This is the "anchor" of the crystal lattice.-
Expected Distance (O...O): 2.60 – 2.65 Å.
-
-
The Steric Twist: The chlorine atom at position 4 forces the acetyl group at position 3 to rotate out of the aromatic plane to relieve steric strain.
-
Impact: This twist disrupts planar
-stacking, potentially increasing solubility compared to the planar 4-chlorobenzoic acid.
-
Comparative Performance Data
When evaluating this compound for drug development (e.g., as a fragment), compare its solid-state metrics against its non-acetylated analog.
Table 2: Comparative Crystallographic Metrics (Representative)
| Property | 3-Acetyl-4-chlorobenzoic Acid (Target) | 4-Chlorobenzoic Acid (Analog) | Implication for Development |
| Space Group | P2₁/c (Predicted) | P2₁/c | Monoclinic packing is favored for racemate/achiral molecules. |
| Density ( | ~1.45 g/cm³ | 1.541 g/cm³ | Lower density indicates less efficient packing due to the acetyl group. |
| Melting Point | 160-170°C (Est.) | 243°C | Key Differentiator: The acetyl group lowers lattice energy, improving dissolution rates. |
| H-Bond Network | 1D Chains or Dimers | 2D Sheets (often) | Acetyl group acts as an extra acceptor, potentially forming water bridges (hydrates). |
Mechanism of Action (Supramolecular)
The diagram below details the specific molecular interactions that stabilize the crystal lattice.
Figure 2: Supramolecular synthon map. The primary stability arises from the carboxylic acid dimer (Red), while the lattice packing is modulated by weak Cl...Cl and Acetyl interactions.
References & Validation Sources
-
General Protocol for Benzoic Acid Crystallization:
-
Analog Structure (4-Chlorobenzoic acid):
-
Colapietro, M., & Domenicano, A. (1982). "Structural studies of benzene derivatives. XI. The structure of p-chlorobenzoic acid". Acta Crystallographica Section B.
-
-
Supramolecular Synthons in Drug Design:
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis". Angewandte Chemie International Edition.
-
-
Methodology Comparison (SC-XRD vs PXRD):
-
Harris, K. D. M. (2012). "Powder diffraction crystallography of molecular solids". Topics in Current Chemistry.
-
-
Chemical Data & Safety (3-Acetyl-4-chlorobenzoic acid):
-
PubChem Compound Summary for CID 70212243 (Isomer Analog). (Note: Used for physical property estimation of the isomer class).
-
Sources
- 1. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. 4-Acetyl-2-chlorobenzoic acid | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing synthesis routes for substituted benzoic acids
Executive Summary
Substituted benzoic acids are foundational pharmacophores in medicinal chemistry, serving as precursors for amide coupling, heterocycle formation, and solubility-enhancing moieties. While simple derivatives are commercially available, complex substitution patterns (e.g., ortho-fluoro, meta-nitro, or sterically hindered variants) often require de novo synthesis.
This guide compares three distinct synthetic methodologies:
-
Benzylic Oxidation: The classical oxidative degradation of alkyl chains.
-
Organometallic Carboxylation: The nucleophilic attack of aryl-metal species on CO₂.
-
Pd-Catalyzed Hydroxycarbonylation: The modern, transition-metal-catalyzed insertion of CO.
Strategic Recommendation: Move away from stoichiometric organometallics (Grignard/Lithium) for late-stage functionalization due to poor chemoselectivity. Adopt Pd-catalyzed hydroxycarbonylation as the primary route for complex substrates, reserving benzylic oxidation strictly for robust, electron-poor early intermediates.
Decision Framework & Logic
The choice of synthesis route is dictated by the substrate's functional group (FG) profile and the availability of starting materials.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate stability and availability.
Route 1: Benzylic Oxidation (The "Harsh" Route)
Best For: Early-stage building blocks with no oxidizable functional groups. Mechanism: Radical hydrogen abstraction followed by formation of a permanganate ester or peroxide intermediate.
Technical Assessment
This method is thermodynamically driven and typically proceeds to the carboxylic acid without stopping at the aldehyde. However, the conditions (strong oxidant, heat, often acidic/basic extremes) destroy most other functional groups.
Protocol: KMnO₄ Oxidation of Alkylbenzenes
Standardized for 10 mmol scale
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a reflux condenser and magnetic stir bar.
-
Reagent Loading: Add substituted toluene (10 mmol), KMnO₄ (30-40 mmol, 3-4 equiv), and 10% aqueous Na₂CO₃ (40 mL).
-
Expert Insight: The base is crucial to solubilize the product as the benzoate salt, preventing it from coating the unreacted starting material.
-
-
Reaction: Reflux (100 °C) for 2–4 hours.
-
Endpoint: The purple color of permanganate should fade to a brown precipitate (MnO₂). If purple persists, add small amounts of ethanol to quench excess oxidant.
-
-
Workup (Self-Validating Step):
-
Filter the hot mixture through Celite to remove MnO₂.
-
Validation: The filtrate should be clear and colorless.
-
Cool the filtrate in an ice bath and acidify to pH 1–2 with conc. HCl.
-
Collect the white precipitate via vacuum filtration.
-
Pros: Low cost; uses common reagents. Cons: Generates stoichiometric heavy metal waste (MnO₂); incompatible with -OH, -NH₂, -CHO, alkenes.
Route 2: Organometallic Carboxylation (The "Classical" Route)
Best For: Simple aryl halides lacking electrophilic substituents (e.g., ketones, esters, nitro groups). Mechanism: Formation of a polarized C-Metal bond (nucleophilic carbon) followed by attack on the electrophilic carbon of CO₂.
Protocol: Grignard Carboxylation
Standardized for 10 mmol scale
-
Activation: Flame-dry a 2-neck RBF under Argon. Add Mg turnings (12 mmol) and a crystal of iodine.
-
Initiation: Add 10% of a solution of Aryl Bromide (10 mmol) in anhydrous THF (10 mL). Heat gently with a heat gun until the iodine color fades and bubbling starts.
-
Expert Insight: If initiation fails, add 2-3 drops of DIBAL-H or 1,2-dibromoethane to scour the Mg oxide layer.
-
-
Propagation: Add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1 h after addition.
-
Carboxylation:
-
Method A (Dry Ice): Pour the Grignard solution onto crushed dry ice (excess).
-
Method B (Bubbling - Preferred for Anhydrous Control): Bubble dried CO₂ gas (passed through a CaCl₂ tube) into the solution at 0 °C for 30 mins.
-
-
Quench: Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate.
Pros: Direct C-C bond formation; high atom economy regarding the carbon source. Cons: Poor chemoselectivity (attacks esters/ketones); strictly anhydrous conditions required; safety hazards with pyrophoric intermediates.
Route 3: Pd-Catalyzed Hydroxycarbonylation (The "Precision" Route)
Best For: Late-stage functionalization, complex pharmaceutical intermediates, and substrates with sensitive functional groups. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, CO insertion, and nucleophilic attack by water.
Mechanistic Visualization
Figure 2: Catalytic cycle for the Pd-catalyzed hydroxycarbonylation of aryl halides.
Protocol: Balloon Carbonylation
Adapted from Buchwald et al. and modern industrial protocols.
-
Catalyst System:
-
Precursor: Pd(OAc)₂ (1-2 mol%)
-
Ligand: Xantphos or dppf (2-4 mol%). Why? Bidentate ligands with large bite angles favor the reductive elimination step and stabilize the acyl-palladium intermediate.
-
-
Reaction Setup:
-
In a reaction vial, combine Aryl Bromide (1.0 equiv), Pd(OAc)₂, Ligand, and Na₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is the stoichiometric nucleophile.
-
-
Gas Delivery (The "Balloon" Method):
-
Seal the vial with a septum. Evacuate and backfill with Argon (3x).
-
Attach a balloon filled with CO gas (Caution: Toxic) via a needle.
-
Alternative: Use Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source if gas handling is restricted (requires heating to 150 °C).
-
-
Execution: Heat to 80–100 °C for 12–16 hours.
-
Workup:
-
Filter through Celite.
-
Acidify the aqueous filtrate to precipitate the benzoic acid.[1]
-
Pros: Exceptional functional group tolerance (compatible with esters, ketones, nitriles, nitro); mild conditions; scalable. Cons: Cost of Palladium; CO gas toxicity requires fume hood discipline.
Comparative Performance Analysis
| Feature | Route 1: Oxidation | Route 2: Grignard | Route 3: Pd-Carbonylation |
| Substrate Scope | Limited (Alkylbenzenes only) | Moderate (No electrophiles) | Broad (Tolerates almost all FGs) |
| Atom Economy | High (if using O₂) | Low (Mg waste) | High (Catalytic metal) |
| Scalability | High (Industrial standard) | Low (Exotherm control) | High (Flow chemistry compatible) |
| Safety | Moderate (Strong oxidants) | Low (Pyrophorics) | Moderate (CO toxicity) |
| Cost | Low | Medium | High (Catalyst cost) |
| Typical Yield | 60–80% | 50–70% | 85–95% |
Experimental Data Support
Recent comparative studies indicate that for complex pharmaceutical intermediates (e.g., 4-bromo-2-nitrobenzoic acid synthesis), Route 3 achieves >90% yield, whereas Route 2 fails completely due to nitro-group reduction/attack, and Route 1 yields are <40% due to over-oxidation or decarboxylation issues [1, 3].
References
-
Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA, 2006. Link
-
Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. J. Am. Chem. Soc., 2008.[2] Link
-
Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide. PubMed, 2023. Link
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2. ChemSusChem, 2024. Link
Sources
A Researcher's Guide to the Bioactivity Screening of 3-Acetyl-4-chlorobenzoic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting bioactivity screening of novel 3-Acetyl-4-chlorobenzoic acid analogs. Instead of a rigid protocol, this document offers a strategic workflow, explaining the scientific rationale behind experimental choices to empower researchers in designing and executing robust screening campaigns.
Introduction: The Rationale for Screening
3-Acetyl-4-chlorobenzoic acid is a synthetic organic compound featuring a benzoic acid scaffold. Benzoic acid and its derivatives are prevalent in nature and have been extensively explored in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure of 3-Acetyl-4-chlorobenzoic acid, which combines features of both benzoic acid and acetophenone, presents a compelling starting point for the development of new therapeutic agents. Acetophenone derivatives themselves are known for a range of pharmacological activities, including anticancer, analgesic, and antioxidant effects.[3][4]
The synthesis and screening of analogs of this parent molecule are based on the principle of structure-activity relationship (SAR) studies. By systematically modifying the peripheral chemical groups of the 3-Acetyl-4-chlorobenzoic acid core, researchers can explore how these changes influence the compound's biological activity, potentially leading to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.
Conceptual Framework for Analog Synthesis
The generation of a diverse library of analogs is the first critical step. A common strategy involves modifying the carboxylic acid and acetyl groups, or further substituting the benzene ring. For instance, the carboxylic acid can be converted to a variety of esters or amides. The acetyl group's methyl moiety can be a site for further chemical elaboration. These reactions allow for the introduction of a wide range of functional groups, altering properties like solubility, lipophilicity, and electronic distribution, all of which can impact bioactivity.
A Tiered Approach to Bioactivity Screening
A systematic and resource-efficient approach to screening involves a tiered or cascaded workflow. This begins with broad, high-throughput primary assays to identify initial "hits," which are then subjected to more specific and complex secondary assays for confirmation and further characterization.
Caption: Tiered bioactivity screening workflow.
Primary Screening: Casting a Wide Net
The goal of primary screening is to efficiently test the entire analog library against a panel of assays representing key areas of therapeutic interest.
a) Antimicrobial Activity:
Benzoic acid derivatives are well-known for their antimicrobial properties, often acting by disrupting the pH balance within microbial cells.[1] A standard method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
b) Anticancer/Cytotoxicity Activity:
Many benzoic acid and acetophenone derivatives have demonstrated potential as anticancer agents.[3][5][6] A foundational assay to screen for this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
c) Anti-inflammatory Activity:
Certain benzoic acid derivatives have shown anti-inflammatory properties.[7][8] A common primary screen for anti-inflammatory potential involves measuring the inhibition of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) in stimulated immune cells.[7]
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed primary screening assays. These protocols are designed to be self-validating by including appropriate controls.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Objective: To determine the lowest concentration of each analog that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Analog stock solutions (e.g., in DMSO)
-
Sterile saline
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This suspension is then further diluted in MHB to achieve the final desired inoculum concentration.[10][11]
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the analog stock solution to the first well of a row and mix. Then, perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without any analog) and a negative control (MHB only) on each plate.
-
Incubation: Cover the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the analog where no visible bacterial growth (turbidity) is observed.[10]
Protocol: MTT Assay for Anticancer/Cytotoxicity Screening
Objective: To assess the effect of the analogs on the viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Analog stock solutions
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the analog stocks in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the analogs.
-
Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Data Presentation and Comparison
For effective comparison, the results from the primary screens should be summarized in a clear, tabular format.
Table 1: Hypothetical Primary Screening Results for 3-Acetyl-4-chlorobenzoic Acid Analogs
| Analog ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HeLa Cells |
| Parent | 3-Acetyl-4-chlorobenzoic acid | 128 | >256 | 75.2 |
| Analog-01 | Methyl Ester | 64 | 128 | 50.1 |
| Analog-02 | Ethylamide | 32 | 64 | 22.5 |
| Analog-03 | 2-Fluoro substitution | >256 | >256 | 98.7 |
| ... | ... | ... | ... | ... |
| Control | Ciprofloxacin / Doxorubicin | 0.5 / NA | 0.25 / NA | NA / 0.8 |
Secondary Assays and Mechanism of Action Studies
Analogs that show significant activity (the "hits") in the primary screens should be advanced to secondary assays for validation and to gain initial insights into their mechanism of action (MoA).
-
For Antimicrobial Hits: Time-kill kinetics assays can determine if the compounds are bacteriostatic or bactericidal.
-
For Anticancer Hits: Assays for apoptosis (e.g., caspase-3/7 activity) can reveal if the compounds induce programmed cell death. Some benzoic acid derivatives are known to inhibit histone deacetylases (HDAC), a mechanism that can retard cancer cell growth.[14]
Caption: Potential HDAC inhibition pathway for anticancer analogs.
Conclusion
This guide outlines a systematic and scientifically rigorous approach for the bioactivity screening of novel 3-Acetyl-4-chlorobenzoic acid analogs. By employing a tiered screening cascade, from broad primary assays to more focused secondary and mechanistic studies, researchers can efficiently identify and characterize promising new compounds. The emphasis on standardized protocols, appropriate controls, and clear data presentation is paramount for generating reliable and comparable results, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]
-
Verma, K. A., et al. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (n.d.). PMC - NIH. [Link]
-
Structures and opposite bioeffects of acetophenone (1) and its... (n.d.). ResearchGate. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
-
Synthesis of 3-chlorobenzoic acid. (2021). YouTube. [Link]
-
New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. (2021). PubMed. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PMC - NIH. [Link]
- US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.).
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
4-Chlorobenzoic Acid. (n.d.). PubChem. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.). ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). MDPI. [Link]
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
- US8198328B2 - Treatment of cancer using benzoic acid derivatives. (n.d.).
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (n.d.). ResearchGate. [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PMC - NIH. [Link]
-
How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. (2020). Quora. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]
Sources
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- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
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- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: 3-Acetyl-4-chlorobenzoic Acid Disposal
Executive Summary: The Halogen Necessity
Disposing of 3-Acetyl-4-chlorobenzoic acid (CAS 175277-76-6) requires a deviation from standard organic acid protocols.[1] Unlike simple benzoic acid derivatives, the presence of the chlorine substituent at the C4 position mandates that this compound be treated strictly as Halogenated Organic Waste .
Critical Operational Directive: Under no circumstances should this compound be mixed with non-halogenated solvents or disposed of via sanitary sewer systems.[2] Improper incineration of chlorinated aromatics can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, the waste stream must be directed toward high-temperature incineration facilities equipped with specific flue gas scrubbing capabilities.
Hazard Profile & Risk Assessment
Before initiating disposal, verify the material's state and hazards. This compound exhibits dual hazards: corrosivity (potential) and specific target organ toxicity.[3][4]
Table 1: Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 175277-76-6 | Unique identifier for waste manifests.[1][5] |
| Molecular Formula | C₉H₇ClO₃ | Chlorine content dictates halogenated waste stream.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk during transfer.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Corrosive to metal containers.[1] Use Glass or HDPE. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Do not mix with nitric acid or peroxides in waste carboys.[1] |
Waste Segregation Logic
The most common compliance failure in drug development labs is the "lazy mixing" of halogenated solids with general trash or non-halogenated liquid waste.
The "Halogen Rule"
If the waste contains >1000 ppm (0.1%) halogenated content, the entire container is classified as halogenated waste. Because 3-Acetyl-4-chlorobenzoic acid is a pure halogenated compound, any mixture containing it defaults to this stricter classification.[1]
Diagram 1: Waste Stream Decision Matrix
This logic flow ensures you select the correct waste tag and container type.
Figure 1: Decision tree for categorizing 3-Acetyl-4-chlorobenzoic acid waste. Note that adding this compound to a non-halogenated solvent converts the whole mixture to "Halogenated Waste."
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired reagents, contaminated weighing boats, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon-lined). Avoid metal containers due to the acidic nature of the benzoic acid derivative.
-
Transfer:
-
Work inside a chemical fume hood to prevent inhalation of dust (H335).
-
Use a plastic spatula to transfer the solid.
-
-
Labeling:
-
Apply the hazardous waste tag before adding waste.
-
Chemical Name: Write "3-Acetyl-4-chlorobenzoic acid".
-
Constituents: Check "Solid" and "Halogenated".[6]
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local definition).
-
-
Secondary Containment: Place the closed jar into a secondary plastic bin until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or HPLC waste containing the compound.
-
Compatibility Test:
-
Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or strong bases (e.g., Sodium Hydroxide waste). Mixing an acid with a base in a closed carboy can cause pressurization and explosion.
-
-
Segregation:
-
Pour into the Halogenated Solvent Waste carboy (often red-tagged in many institutions).
-
Self-Validating Step: If the waste solvent is non-halogenated (e.g., Methanol), you must still pour it into the Halogenated carboy because the solute (3-Acetyl-4-chlorobenzoic acid) is chlorinated.[1]
-
-
pH Check (Aqueous Only):
Regulatory Compliance (RCRA & EPA)[1]
In the United States, this compound is not explicitly "P-listed" or "U-listed" (unlike some specific chlorobenzoic acid isomers), but it is regulated based on its characteristics and components.
-
Waste Code Determination:
-
D002: If the waste is aqueous and pH ≤ 2.[7]
-
Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride (F001/F002).
-
General Classification: If neither above applies, it is classified as "Non-RCRA Regulated Hazardous Waste" (in some states) or "State-Regulated Waste" requiring incineration.
-
-
Manifest Description: "Waste Organic Acid, Solid, N.O.S. (3-Acetyl-4-chlorobenzoic acid), 8" (if corrosive).[1]
Emergency Procedures (Spill Response)
Scenario: You spill 5g of solid powder on the benchtop.
-
Isolate: Alert nearby personnel and mark the area.
-
PPE: Don double nitrile gloves, safety goggles, and a N95 dust mask (or use fume hood sash).
-
Neutralize (Optional but recommended): Cover the spill with a weak base like Sodium Carbonate (Soda Ash) or Sodium Bicarbonate to neutralize the acidity.
-
Collect:
-
Sweep up the powder/soda ash mixture carefully to avoid dust generation.
-
Place in a disposal bag or jar.
-
-
Clean: Wipe the surface with water, then ethanol. Treat the paper towels as solid hazardous waste (Stream A).
References
-
Sigma-Aldrich. (2023).[8] Safety Data Sheet: 3-Acetyl-4-chlorobenzoic acid. Link (Search CAS 175277-76-6 for specific vendor SDS).
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Link[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (2023). Compound Summary: 4-Chlorobenzoic acid (Analogous Hazard Data). Link
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. mn.uio.no [mn.uio.no]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
